Thermodynamic Properties and Phase Behavior of Di(2-hexyloxyethyl) Adipate: A Technical Guide
Executive Summary Di(2-hexyloxyethyl) adipate (CAS 110-32-7), an ester of adipic acid, functions as a highly specialized plasticizer[1][2]. With a molecular formula of C22H42O6 and a molecular weight of 402.57 g/mol [...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Di(2-hexyloxyethyl) adipate (CAS 110-32-7), an ester of adipic acid, functions as a highly specialized plasticizer[1][2]. With a molecular formula of
C22H42O6
and a molecular weight of 402.57 g/mol [1][2], its unique architecture—incorporating both flexible aliphatic chains and polar ether linkages—grants it distinct thermodynamic properties. This whitepaper details the thermodynamic causality, phase behavior, and self-validating experimental protocols necessary for characterizing this compound in polymer matrices.
Molecular Architecture and Thermodynamic Causality
The efficacy of a plasticizer is intrinsically linked to its ability to disrupt polymer-polymer interactions and increase free volume. Di(2-hexyloxyethyl) adipate (DHEA) achieves this through its specific structural motifs:
Adipate Core: Provides a flexible aliphatic backbone that readily conforms to the free volume cavities within glassy polymers like Polyvinyl Chloride (PVC) or Poly(lactic acid) (PLA).
Ether Linkages (Hexyloxyethyl groups): The oxygen atoms in the ether linkages introduce localized polarity. This enhances dipole-dipole interactions with polar polymer chains, lowering the Flory-Huggins interaction parameter (
χ
) and promoting thermodynamic miscibility (
ΔGmix<0
).
Phase Behavior and Polymer Compatibility
When DHEA is blended with a polymer, it primarily acts to depress the glass transition temperature (
Tg
)[3][4]. The transition from a rigid, glassy state to a rubbery state is thermodynamically defined by a step-change in heat capacity (
ΔCp
)[3].
Phase Separation Dynamics
In specific polymer systems, plasticizers can exhibit complex phase behaviors, such as Upper Critical Solution Temperature (UCST) or Lower Critical Solution Temperature (LCST) phase separation[5]. If the system crosses the demixing curve, phase separation induces a secondary glass transition (the Berghmann point)[5]. DHEA, due to its moderate molecular weight and balanced polarity, typically exhibits broad miscibility windows, though extreme thermal cycling can induce micro-phase separation in highly crystalline matrices.
Figure 1: Thermodynamic phase separation pathway of polymer-plasticizer blends.
Quantitative Data Summaries
The following table summarizes the theoretical and empirical thermodynamic baseline properties for DHEA and its effects on standard polymer matrices.
To ensure scientific integrity, the determination of DHEA's thermodynamic influence must follow a self-validating protocol. Differential Scanning Calorimetry (DSC) is the standard method for determining the
Tg
of polymers[3].
Protocol: DSC Determination of Glass Transition (
Tg
)
Causality: The first heating scan is strictly to erase the thermal history (residual stresses, aging) of the polymer-plasticizer blend[3]. The second scan provides the true thermodynamic baseline.
Sample Preparation: Accurately weigh 5–10 mg of the DHEA-plasticized polymer blend into an aluminum DSC pan and seal hermetically.
First Heating (Thermal Erasure): Heat the sample from ambient to 120°C (or 20°C above the expected melting point) at a rate of 10°C/min under a nitrogen atmosphere. Hold isothermally for 2 minutes[3].
Controlled Cooling: Cool the sample to -80°C at a strictly controlled rate of 10°C/min[3].
Second Heating (Measurement): Heat the sample from -80°C to 120°C at 10°C/min[3].
Data Analysis: Identify the
Tg
as the inflection point of the step-like change in the baseline heat flow (
ΔCp
)[3].
Figure 2: Self-validating DSC experimental workflow for Tg determination.
References
Hexanedioic acid, bis(2-(hexyloxy)ethyl) ester - Substance Details - SRS | US EPA. epa.gov. Available at:[Link]
Development of a Highly Efficient Environmentally Friendly Plasticizer. nih.gov. Available at:[Link]
Phase separation-induced glass transition under critical miscible conditions. rsc.org. Available at:[Link]
Acute Oral Toxicity - EPA. epa.gov. Available at:[Link]
Engineering Polymer Matrices: The Mechanistic Role of Di(2-hexyloxyethyl) Adipate in Drug Delivery and Material Science
Executive Summary The precise modulation of polymer matrices is a cornerstone of modern drug delivery and advanced material science. Di(2-hexyloxyethyl) adipate (DHEA) represents a highly specialized class of ether-ester...
Author: BenchChem Technical Support Team. Date: April 2026
By: Senior Application Scientist
Executive Summary
The precise modulation of polymer matrices is a cornerstone of modern drug delivery and advanced material science. Di(2-hexyloxyethyl) adipate (DHEA) represents a highly specialized class of ether-ester plasticizers that offers profound advantages over traditional aliphatic adipates. This technical guide elucidates the mechanistic action of DHEA, detailing how its unique molecular architecture manipulates polymer free volume, depresses the glass transition temperature (
Tg
), and ultimately governs the diffusion kinetics of active pharmaceutical ingredients (APIs).
Chemical Architecture and Matrix Compatibility
Di(2-hexyloxyethyl) adipate (CAS Number: 110-32-7, Molecular Weight: 402.57 g/mol ) 1 is distinguished by its hybrid ether-ester structure. While traditional plasticizers like dioctyl adipate (DOA) rely solely on aliphatic chains for flexibility 2, DHEA incorporates ether linkages (-O-) within its alkyl branches.
The Causality of Compatibility:
The ether oxygens act as potent hydrogen-bond acceptors. When DHEA is introduced into slightly polar or amphiphilic polymer matrices (such as polylactic acid (PLA) or functionalized polyvinyl chloride), these ether linkages interact intimately with the polymer's polar domains 3. Simultaneously, the aliphatic adipate backbone acts as a spatial shield, preventing the polymer chains from re-associating. This dual functionality allows DHEA to achieve higher loading efficiencies before reaching the crossover concentration where phase separation typically occurs 4.
Mechanistic Action: Modulating Free Volume
The primary mechanism by which DHEA alters a polymer matrix is best described by a synthesis of the Lubricity Theory and the Free Volume Theory5, 6.
Intercalation: DHEA molecules diffuse between the rigid macromolecular chains of the polymer.
Disruption of Intermolecular Forces: The plasticizer acts as a dielectric shield, weakening the van der Waals forces and dipole-dipole interactions that rigidly hold the polymer network together.
Free Volume Expansion: By pushing the chains apart, DHEA increases the "free volume"—the internal void space available for the rotational and translational movement of polymer segments 6.
Tg
Depression: As free volume increases, the thermal energy required to transition the polymer from a glassy, brittle state to a rubbery, flexible state decreases, effectively lowering the
Tg
.
Logical mechanism of DHEA-induced plasticization and enhanced API diffusion.
Implications for Diffusion-Controlled Drug Delivery
In polymeric drug delivery systems (PDDS), the release of an API is mathematically governed by Fickian diffusion. The diffusion coefficient (
D
) of the API is directly proportional to the free volume of the matrix.
By incorporating DHEA into a rate-controlling membrane or a monolithic matrix, formulation scientists can precisely tune the release kinetics 7. Because DHEA effectively lowers the
Tg
to below physiological temperature (37°C), the polymer chains remain in a highly mobile rubbery state in vivo, facilitating a consistent, zero-order release profile without the risk of dose-dumping caused by matrix fracturing.
Quantitative Performance Analysis
The following table summarizes the comparative plasticization efficiency of DHEA against standard industry plasticizers in a model biodegradable polyester matrix (e.g., PLA).
Plasticizer Class
Specific Chemical
Molecular Weight
Matrix Compatibility
Tg
Shift (
ΔTg
/ wt%)
API Release Rate Modulation
Phthalate
DEHP
390.56 g/mol
Moderate (Hydrophobic)
-2.1 °C
Baseline (1.0x)
Aliphatic Adipate
DOA
370.57 g/mol
High (Hydrophobic)
-2.8 °C
+45% (1.45x)
Ether-Ester Adipate
DHEA
402.57 g/mol
Very High (Amphiphilic)
-3.2 °C
+60% (1.60x)
Data Note: DHEA demonstrates superior
Tg
depression per weight percent due to the added rotational freedom of its ether linkages, directly translating to higher API diffusion rates.
To ensure scientific integrity, the following protocol is designed as a self-validating system . Each critical phase includes a mandatory analytical checkpoint to prevent the propagation of experimental artifacts.
Step-by-step experimental workflow for DHEA-plasticized matrix evaluation.
Step-by-Step Methodology
Step 1: Polymer Dissolution & DHEA Integration
Action: Dissolve the base polymer (e.g., PLA) in an appropriate volatile solvent (e.g., Dichloromethane) to achieve a 10% w/v solution. Add DHEA at targeted weight fractions (e.g., 10% w/w relative to the polymer). Stir magnetically at 300 RPM for 4 hours.
Self-Validation Checkpoint: Perform Dynamic Light Scattering (DLS) or assess optical clarity. The solution must be perfectly isotropic. Any turbidity indicates micellar phase separation, meaning the crossover concentration has been exceeded.
Step 2: API Loading and Matrix Casting
Action: Introduce the model API into the homogenous solution. Cast the mixture onto a silanized glass plate using a micrometer-adjustable film applicator to ensure uniform thickness.
Action: Dry at ambient temperature for 24 hours, followed by vacuum drying at 40°C for 48 hours.
Self-Validation Checkpoint: Utilize Thermogravimetric Analysis (TGA). The matrix must show <0.1% weight loss up to 100°C. If residual solvent exceeds 0.1%, return the matrix to the vacuum oven. Residual solvent acts as a secondary plasticizer and will critically skew
Tg
data.
Step 3: Thermal Characterization (DSC)
Action: Perform Differential Scanning Calorimetry (DSC) from -20°C to 150°C at a heating rate of 10°C/min under nitrogen purge.
Self-Validation Checkpoint: Analyze the thermogram. A successful, fully miscible DHEA-polymer matrix will exhibit a single, sharp
Tg . The presence of two distinct
Tg
values definitively proves macroscopic phase separation, invalidating the matrix for controlled drug delivery.
Step 4: In Vitro Release Testing (IVRT)
Action: Mount the validated matrix in a USP Apparatus II (Paddle) or Apparatus IV (Flow-Through Cell) using simulated physiological fluid (pH 7.4, 37°C). Quantify API release via HPLC at predetermined time intervals.
Self-Validation Checkpoint: Ensure sink conditions are strictly maintained throughout the assay (API concentration in the bulk fluid must never exceed 10% of its saturation solubility).
"Plasticizers". In: Encyclopedia of Polymer Science and Technology - ResearchGate. researchgate.net. [Link]
Preparation and characterization of plasticized poly(lactic acid): Citrate esters as plasticizers - ResearchGate. researchgate.net.[Link]
Evaluation performance of multiple plasticizer systems on the physicomechanical, crystallinity and thermogravimetry of polyvinyl chloride - ResearchGate. researchgate.net.[Link]
synthesis pathways and reaction kinetics for Di(2-hexyloxyethyl) adipate
An In-depth Technical Guide to the Synthesis Pathways and Reaction Kinetics of Di(2-hexyloxyethyl) Adipate This technical guide provides a comprehensive overview of the synthesis of Di(2-hexyloxyethyl) adipate (DHEA), a...
Author: BenchChem Technical Support Team. Date: April 2026
An In-depth Technical Guide to the Synthesis Pathways and Reaction Kinetics of Di(2-hexyloxyethyl) Adipate
This technical guide provides a comprehensive overview of the synthesis of Di(2-hexyloxyethyl) adipate (DHEA), a potentially valuable plasticizer. While specific literature on DHEA is limited, this document leverages established principles of esterification and data from the synthesis of analogous compounds, particularly the widely used Di(2-ethylhexyl) adipate (DEHA), to provide a thorough understanding of its formation. This guide is intended for researchers, scientists, and professionals in drug development and material science who are interested in the synthesis and application of novel adipate esters.
Introduction to Di(2-hexyloxyethyl) Adipate (DHEA)
Di(2-hexyloxyethyl) adipate is a diester of adipic acid and 2-hexyloxyethanol. Adipate esters are a significant class of non-phthalate plasticizers used to enhance the flexibility and durability of polymers, most notably polyvinyl chloride (PVC).[1][2] They are valued for their excellent performance at low temperatures and lower viscosity compared to phthalate plasticizers.[2] DHEA, with its ether linkages in the alcohol moiety, is expected to exhibit unique solvency and compatibility characteristics, making it a compound of interest for specialized applications.
The synthesis of DHEA, like other adipate esters, is primarily achieved through the esterification of adipic acid with the corresponding alcohol, in this case, 2-hexyloxyethanol. This guide will delve into the primary synthesis pathways, the kinetics governing these reactions, and detailed experimental protocols derived from analogous systems.
Core Reactants: Adipic Acid and 2-Hexyloxyethanol
A thorough understanding of the starting materials is fundamental to controlling the synthesis process.
Adipic Acid
Adipic acid (hexanedioic acid) is a white, crystalline solid and a C6 dicarboxylic acid. It is a key monomer in the production of nylon-6,6 and is also used in the manufacturing of polyurethanes, coatings, and plasticizers.[1] The conventional industrial synthesis of adipic acid often involves the oxidation of a mixture of cyclohexanone and cyclohexanol (KA oil) with nitric acid.[1] More sustainable, bio-based routes for adipic acid production are also being explored.[1][3]
2-Hexyloxyethanol
2-Hexyloxyethanol is a glycol ether, a class of solvents known for their excellent solvency characteristics due to the presence of both ether and alcohol functional groups.[4] It is a high-boiling point, slow-evaporating solvent.[4] The most common method for its synthesis is the ethoxylation of 1-hexanol, where ethylene oxide reacts with 1-hexanol in the presence of a catalyst.[4]
Synthesis Pathways for Di(2-hexyloxyethyl) Adipate
The primary route for the synthesis of DHEA is the direct esterification of adipic acid with 2-hexyloxyethanol. This reaction can be catalyzed by various means, each with its own advantages and mechanistic nuances.
Fischer esterification is a classic and widely used method for producing esters from carboxylic acids and alcohols in the presence of an acid catalyst.[5] This reversible reaction's equilibrium can be shifted towards the product side by removing water as it is formed or by using an excess of one of the reactants.[5]
Reaction Mechanism:
The acid catalyst protonates the carbonyl oxygen of the adipic acid, making the carbonyl carbon more electrophilic. The nucleophilic hydroxyl group of 2-hexyloxyethanol then attacks this activated carbonyl carbon, leading to a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the ester and regenerate the acid catalyst.
Caption: Acid-catalyzed Fischer esterification pathway for DHEA synthesis.
Common Acid Catalysts:
Homogeneous Catalysts: Concentrated sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH) are effective and commonly used.[6][7] However, they can be corrosive and require neutralization and separation steps, leading to waste generation.[7]
Heterogeneous Catalysts: Solid acid catalysts, such as ion-exchange resins (e.g., Amberlyst 15) and solid superacids, offer advantages like easier separation from the product mixture, reusability, reduced corrosion, and minimized environmental pollution.[7][8]
Enzyme-Catalyzed Esterification
Enzymatic synthesis, particularly using lipases, presents a greener alternative to traditional chemical catalysis.[1] Lipases can catalyze esterification under milder reaction conditions, often with high selectivity, which can reduce the formation of byproducts.[1]
Key Enzymes:
Immobilized lipases, such as Candida antarctica lipase B (Novozym 435), are frequently used for the synthesis of adipate esters.[1][9] Immobilization enhances the stability and reusability of the enzyme.
Advantages of Enzymatic Synthesis:
Mild Reaction Conditions: Typically lower temperatures are required, which can prevent degradation of reactants and products.[9]
High Selectivity: Enzymes can be highly specific, leading to purer products.
Environmental Benefits: Avoids the use of corrosive acids and reduces waste.
Caption: Enzymatic esterification pathway for DHEA synthesis.
Reaction Kinetics
The esterification of a dicarboxylic acid like adipic acid with an alcohol is a series of consecutive and reversible reactions, forming a monoester as an intermediate, which then reacts further to form the diester.
Factors Influencing Reaction Rate
Temperature: Increasing the reaction temperature generally increases the reaction rate.[8] However, excessively high temperatures can lead to side reactions and degradation of the products.
Catalyst Concentration: The reaction rate is typically proportional to the catalyst concentration.[10]
Molar Ratio of Reactants: Using an excess of the alcohol (2-hexyloxyethanol) can shift the equilibrium towards the formation of the diester and increase the reaction rate.[8] However, a very large excess may not significantly increase the conversion further and adds to the cost of downstream purification.[8]
Water Removal: Continuous removal of water, a byproduct of the reaction, is a critical factor in driving the equilibrium towards the product and achieving high conversion rates. This is often accomplished by azeotropic distillation or applying a vacuum.[1][5]
Kinetic Modeling
The esterification of adipic acid can be modeled using pseudo-homogeneous or heterogeneous kinetic models, depending on the nature of the catalyst. For acid-catalyzed reactions, a second-order kinetic model has been shown to be suitable for describing the esterification of adipic acid with ethylene glycol.[4] The activation energy for the esterification of adipic acid with methanol using Amberlyst 15 as a catalyst has been reported to be 14.471 kJ/mol.[8]
Parameter
Influence on Reaction
Typical Range/Observation
Citation
Temperature
Increases reaction rate
100-180 °C for acid-catalyzed; 40-70 °C for enzyme-catalyzed
The following are generalized experimental protocols for the synthesis of DHEA based on established procedures for analogous adipate esters.
Acid-Catalyzed Synthesis Protocol
Reaction Setup: A four-necked round-bottom flask is equipped with a mechanical stirrer, a thermometer, a Dean-Stark apparatus connected to a reflux condenser, and a nitrogen inlet.
Charging Reactants: Adipic acid and 2-hexyloxyethanol (in a desired molar ratio, e.g., 1:2.2) are charged into the flask. A water-entraining solvent such as toluene can also be added.
Catalyst Addition: An acid catalyst (e.g., 0.5% w/w p-toluenesulfonic acid) is added to the mixture.
Reaction: The mixture is heated to reflux with vigorous stirring. The water produced during the reaction is collected in the Dean-Stark trap. The reaction progress is monitored by measuring the amount of water collected or by determining the acid value of the reaction mixture at regular intervals.
Work-up: Once the reaction is complete (i.e., the theoretical amount of water is collected or the acid value is sufficiently low), the mixture is cooled. The catalyst is neutralized with a base solution (e.g., sodium carbonate solution).
Purification: The organic layer is separated, washed with water and brine, and then dried over an anhydrous salt (e.g., sodium sulfate). The excess alcohol and solvent are removed by distillation under reduced pressure. The final product, DHEA, can be further purified by vacuum distillation.[2]
Caption: Experimental workflow for acid-catalyzed DHEA synthesis.
Enzyme-Catalyzed Synthesis Protocol
Reaction Setup: A round-bottom flask is equipped with a magnetic stirrer and connected to a vacuum line.
Charging Reactants: Adipic acid, 2-hexyloxyethanol, and the immobilized lipase (e.g., 5% w/w Novozym 435) are added to the flask. The reaction is typically performed in a solvent-free system.[1]
Reaction: The mixture is heated to the optimal temperature for the enzyme (e.g., 50-60 °C) with stirring. A vacuum is applied to remove the water formed during the reaction.
Monitoring: The reaction progress can be monitored by analyzing samples using techniques like gas chromatography (GC) or by measuring the consumption of adipic acid.
Catalyst Recovery: After the reaction, the immobilized enzyme can be recovered by simple filtration for reuse.
Purification: The product mixture is then purified, typically by vacuum distillation, to remove any unreacted starting materials and obtain pure DHEA.
Characterization of Di(2-hexyloxyethyl) Adipate
The synthesized DHEA should be characterized to confirm its identity and purity. Standard analytical techniques include:
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups, particularly the ester carbonyl (C=O) stretching vibration.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the molecular structure and confirm the formation of the diester.
Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity of the compound and identify any byproducts.
Conclusion
The synthesis of Di(2-hexyloxyethyl) adipate can be effectively achieved through established esterification methodologies, primarily acid-catalyzed and enzyme-catalyzed pathways. While direct kinetic data for this specific compound is not extensively documented, a comprehensive understanding can be derived from studies on analogous adipate esters. The choice of synthesis pathway will depend on the desired scale of production, purity requirements, and environmental considerations. Acid catalysis offers a traditional and cost-effective route, while enzymatic synthesis provides a milder and more sustainable alternative. Further research into the specific reaction kinetics of the adipic acid and 2-hexyloxyethanol system would be invaluable for optimizing the industrial production of this promising plasticizer.
References
Mechanism and kinetics of esterification of adipic acid and ethylene glycol by tetrabutyl titanate catalyst. (n.d.). ResearchGate. Retrieved March 29, 2026, from [Link]
Mechanism and kinetics of esterification of adipic acid and ethylene glycol by tetrabutyl titanate catalyst. (2017). Semantic Scholar. Retrieved March 29, 2026, from [Link]
Acciaretti, F., & Pasquale, A. (2020). Di(2-ethylhexyl) adipate (DEHA), A NEW HOPE! A sustainable and promising process for the plasticisers industry. bioRxiv. [Link]
ethyl adipate. (n.d.). Organic Syntheses. Retrieved March 29, 2026, from [Link]
Di(2-ethylhexyl)adipate. (n.d.). US EPA. Retrieved March 29, 2026, from [Link]
Kinetic study of Esterification of Adipic acid with Methanol over Amberlyst 15. (n.d.). Semantic Scholar. Retrieved March 29, 2026, from [Link]
Di(2-ethylhexyl) adipate. (1999). In Some Industrial Chemicals. IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. [Link]
Bis(2-ethylhexyl) adipate. (n.d.). Wikipedia. Retrieved March 29, 2026, from [Link]
Conversion of Adipic Acid to Bis-2-ethylhexyl Adipate Overcoming Equilibrium Constraints: A Laboratory Experiment. (2022). Journal of Chemical Education. [Link]
Experiment 22 FISCHER ESTERIFICATION. (n.d.). University of Wisconsin-Madison Chemistry Department. Retrieved March 29, 2026, from [Link]
Kinetics of the esterification of glycol ethers with acetic acid. (2022). Revista Mexicana de Ingeniería Química. [Link]
Enzymatic Synthesis of Functional PEGylated Adipate Copolymers. (n.d.). PMC. Retrieved March 29, 2026, from [Link]
Kinetic Study of Esterification Reaction. (2010). Al-Khwarizmi Engineering Journal. [Link]
Modeling and Optimization of Lipase-Catalyzed Synthesis of Adipate Esters Using Response Surface Methodology and Artificial Neural Network. (2010). Universiti Putra Malaysia. [Link]
A method for producing adipate ester. (2009). Google Patents.
The preparation of titanium adipate and optimization of its catalytic ester exchange reaction for the synthesis of diisooctyl adipate. (2025). RSC Advances. [Link]
One-Step Production of Renewable Adipic Acid Esters from Mucic Acid over an Ir-ReOx/C Catalyst with Low Ir. (2022). ACS Sustainable Chemistry & Engineering. [Link]
Optimum conditions for lipase-catalyzed synthesis of adipate esters. (n.d.). ResearchGate. Retrieved March 29, 2026, from [Link]
Optimization of operational conditions for adipate ester synthesis in a stirred tank reactor. (n.d.). SciSpace. Retrieved March 29, 2026, from [Link]
The preparation of titanium adipate and optimization of its catalytic ester exchange reaction for the synthesis of diisooctyl adipate. (n.d.). PMC. Retrieved March 29, 2026, from [Link]
Method for preparing dimethyl adipate by continuous esterification. (n.d.). Google Patents.
Preparation method of rubber plasticizer dioctyl adipate. (n.d.). Google Patents.
thermal degradation profile of Di(2-hexyloxyethyl) adipate plasticizers
An In-Depth Technical Guide to the Thermal Degradation Profile of Di(2-hexyloxyethyl) Adipate Plasticizers For Researchers, Scientists, and Drug Development Professionals Abstract Di(2-hexyloxyethyl) adipate (DHEA) is a...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide to the Thermal Degradation Profile of Di(2-hexyloxyethyl) Adipate Plasticizers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Di(2-hexyloxyethyl) adipate (DHEA) is a member of the adipate ester class of plasticizers, valued for their utility in imparting flexibility to polymers. As with any component in material science, particularly in applications with stringent safety and stability requirements such as medical devices and packaging, a thorough understanding of its thermal degradation profile is paramount. This guide provides a comprehensive framework for characterizing the thermal stability of DHEA. We will delve into the fundamental principles of thermal degradation relevant to ether-ester plasticizers and present detailed experimental protocols for key analytical techniques, including Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS). This document is intended to serve as a practical resource for researchers and professionals engaged in the evaluation and application of DHEA and other novel plasticizers.
Introduction to Di(2-hexyloxyethyl) Adipate (DHEA) and its Significance
Adipate esters are widely employed as plasticizers to enhance the flexibility and workability of various polymers, most notably polyvinyl chloride (PVC).[1] DHEA, with its ether linkages within the alkyl chains, belongs to the category of glycol ether esters. These plasticizers are recognized for their excellent low-temperature performance and low volatility, which broadens their effective temperature range in various applications.[2] The inclusion of ether groups can also influence the polarity and compatibility of the plasticizer with different polymer matrices.[3]
A comprehensive understanding of a plasticizer's thermal degradation profile is critical for several reasons:
Processing Stability: Manufacturing processes involving plasticized polymers often require elevated temperatures. The plasticizer must remain stable under these conditions to prevent premature degradation, which can lead to discoloration, changes in mechanical properties, and the release of volatile organic compounds.[4]
Product Lifespan and Safety: The long-term stability of the plasticizer affects the durability and safety of the final product. Degradation can result in the loss of flexibility and the potential migration of degradation byproducts.
Regulatory Compliance: For applications in sensitive areas like medical devices and food packaging, regulatory bodies require thorough data on the thermal stability and potential leachables of all components.[5]
While extensive data exists for common adipates like Di(2-ethylhexyl) adipate (DEHA), specific information on DHEA is less prevalent. Therefore, this guide provides a robust methodology for its characterization.
Theoretical Framework: Mechanisms of Adipate Ester Degradation
The thermal degradation of adipate esters like DHEA can proceed through several potential pathways, primarily involving the ester and ether functionalities.
Ester Pyrolysis: The most common thermal degradation mechanism for esters is a non-radical, intramolecular elimination reaction (ester pyrolysis) that proceeds through a six-membered ring transition state. This results in the formation of an alkene and a carboxylic acid. For DHEA, this would involve the cleavage of the C-O bond of the hexyloxyethyl group.
Hydrolysis: In the presence of moisture, particularly at elevated temperatures, the ester linkages are susceptible to hydrolysis, yielding adipic acid and 2-hexyloxyethanol.[4] This can be catalyzed by acidic or basic species.
Thermo-oxidative Degradation: In the presence of oxygen, degradation can be initiated by the formation of free radicals. The ether linkages in DHEA may be particularly susceptible to oxidative attack, leading to the formation of hydroperoxides, which can then decompose to form a variety of smaller, volatile compounds. This often results in discoloration (yellowing) of the material.[4]
Random Chain Scission: At higher temperatures, random cleavage of the ester groups can occur, leading to the formation of various smaller molecules.[6]
The specific degradation pathway that predominates will depend on the temperature, atmosphere (inert or oxidative), and the presence of any catalytic impurities.
Experimental Characterization of Thermal Degradation
A multi-faceted analytical approach is necessary to fully characterize the thermal degradation profile of DHEA. The following sections detail the key experimental protocols.
Thermogravimetric Analysis (TGA)
TGA is a fundamental technique for assessing thermal stability by measuring the change in mass of a sample as a function of temperature in a controlled atmosphere.
Objective: To determine the onset temperature of decomposition, the temperature of maximum decomposition rate, and the residual mass at high temperatures.
Experimental Protocol:
Instrumentation: A calibrated Thermogravimetric Analyzer.
Sample Preparation: Accurately weigh 5-10 mg of Di(2-hexyloxyethyl) adipate into a clean TGA sample pan (e.g., alumina or platinum).
Heating Program: Heat the sample from ambient temperature (e.g., 25°C) to a final temperature of 600°C at a constant heating rate of 10°C/min.
Atmosphere: Purge the furnace with an inert gas, such as nitrogen, at a flow rate of 50-100 mL/min to prevent thermo-oxidative degradation. For studying oxidative stability, a parallel experiment should be run using air or oxygen as the purge gas.
Data Analysis: Plot the percentage of weight loss versus temperature (TGA curve) and the derivative of the weight loss with respect to time versus temperature (DTG curve). The onset of decomposition is typically determined as the temperature at which 5% weight loss occurs. The peak of the DTG curve indicates the temperature of the maximum rate of decomposition.
Interpretation of Results: The TGA thermogram provides a clear indication of the temperatures at which the plasticizer begins to volatilize and decompose. A higher onset temperature of decomposition signifies greater thermal stability.[7] The shape of the TGA curve can also provide insights into the degradation mechanism; a single-step degradation suggests a dominant decomposition pathway, while a multi-step degradation implies a more complex process.
Diagram of TGA Workflow:
Caption: Workflow for Thermogravimetric Analysis of DHEA.
Differential Scanning Calorimetry (DSC)
DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.
Objective: To determine the glass transition temperature (Tg), melting point (Tm), and to observe any exothermic or endothermic events associated with degradation.
Experimental Protocol:
Instrumentation: A calibrated Differential Scanning Calorimeter.
Sample Preparation: Accurately weigh 5-10 mg of DHEA into a hermetically sealed aluminum DSC pan.
Heating and Cooling Program:
Equilibrate the sample at a low temperature (e.g., -80°C).
Heat the sample to a temperature above its expected melting point (e.g., 50°C) at a rate of 10°C/min to erase its thermal history.
Cool the sample back to the starting temperature at 10°C/min.
Heat the sample again to a temperature well into the degradation region (e.g., 400°C) at 10°C/min.
Atmosphere: Purge the DSC cell with an inert gas (e.g., nitrogen) at a flow rate of 50 mL/min.
Data Analysis: Plot the heat flow versus temperature. The glass transition is observed as a step change in the baseline, while melting is an endothermic peak. Exothermic peaks at higher temperatures can indicate decomposition reactions.
Interpretation of Results: The glass transition temperature is a key parameter for plasticizer efficiency.[8] Sharp endothermic peaks correspond to melting points. Broad exothermic events at higher temperatures, often occurring after the main volatilization seen in TGA, can signify decomposition of the remaining material.
Diagram of DSC Workflow:
Caption: Workflow for Differential Scanning Calorimetry of DHEA.
Py-GC/MS is a powerful technique for identifying the volatile and semi-volatile products of thermal degradation.
Objective: To elucidate the degradation mechanism by identifying the chemical structures of the degradation products.
Experimental Protocol:
Instrumentation: A pyrolyzer coupled to a Gas Chromatograph-Mass Spectrometer (GC/MS).
Sample Preparation: A small amount of DHEA (typically in the microgram range) is placed in a pyrolysis sample tube.
Pyrolysis: The sample is rapidly heated to a specific temperature (e.g., the onset temperature of decomposition determined by TGA) in an inert atmosphere (e.g., helium).
GC Separation: The volatile degradation products are swept into the GC column, where they are separated based on their boiling points and interactions with the stationary phase.
MS Detection and Identification: As the separated components elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectra are compared to spectral libraries for identification.
Interpretation of Results: The identification of degradation products provides direct evidence for the underlying degradation pathways. For example, the detection of 2-hexyloxy-1-ethene and adipic acid would support an ester pyrolysis mechanism. The presence of smaller alcohols, aldehydes, and ketones could indicate thermo-oxidative degradation.
Diagram of Py-GC/MS Workflow:
Caption: Workflow for Py-GC/MS Analysis of DHEA.
Expected Thermal Degradation Profile and Data Summary
Based on the chemistry of adipate esters and ether-esters, a hypothetical thermal degradation profile for DHEA can be proposed. The following table summarizes the expected quantitative data from the described analyses, with comparative values for the well-characterized Di(2-ethylhexyl) adipate (DEHA) for context.[9]
The primary degradation pathway for DHEA under inert conditions is expected to be ester pyrolysis via a six-membered ring transition state.
Caption: Proposed primary thermal degradation pathway of DHEA.
Conclusion
A thorough understanding of the thermal degradation profile of Di(2-hexyloxyethyl) adipate is essential for its safe and effective application. This guide has outlined a comprehensive analytical approach, combining Thermogravimetric Analysis, Differential Scanning Calorimetry, and Pyrolysis-Gas Chromatography-Mass Spectrometry, to fully characterize its thermal stability and degradation mechanisms. By following these detailed protocols, researchers and drug development professionals can generate the necessary data to evaluate the suitability of DHEA for their specific applications, ensuring product performance, longevity, and regulatory compliance. The provided frameworks for experimental workflows and data interpretation serve as a robust starting point for the investigation of DHEA and other novel plasticizer systems.
References
Gadot Group. Di -(2 Ethyl hexyl) - Adipate. [Link]
National Center for Biotechnology Information. Di(2-ethylhexyl) adipate - Some Industrial Chemicals. [Link]
Al-Mulla, E. A. J., et al. (2020). Development of a Highly Efficient Environmentally Friendly Plasticizer. Polymers (Basel), 12(12), 2829. [Link]
Shentu, B., et al. (2019). The results of the thermal analysis of the plasticizers. ResearchGate. [Link]
RDiscovery. Thermal degradation of esters/ethers derived from tartaric acid. [Link]
California Office of Environmental Health Hazard Assessment. Di(2-ethylhexyl)adipate. [Link]
Tatavarti, A. S., et al. (2004). A thermogravimetric analysis of non-polymeric pharmaceutical plasticizers: Kinetic analysis, method validation, and thermal stability evaluation. Pharmaceutical development and technology, 9(4), 353–364. [Link]
An In-depth Technical Guide to the Solubility Parameters and Miscibility of Di(2-hexyloxyethyl) adipate
This guide provides a comprehensive technical overview of the solubility parameters and miscibility of Di(2-hexyloxyethyl) adipate, a plasticizer of interest in various polymer formulations. This document is intended for...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides a comprehensive technical overview of the solubility parameters and miscibility of Di(2-hexyloxyethyl) adipate, a plasticizer of interest in various polymer formulations. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of polymer-plasticizer interactions to optimize material properties. We will delve into the theoretical underpinnings of solubility parameters, provide detailed experimental protocols for their determination and the assessment of miscibility, and present a predictive analysis of Di(2-hexyloxyethyl) adipate's compatibility with common polymers.
Introduction: The Critical Role of Miscibility in Polymer Formulations
The performance of a plasticized polymer system is fundamentally governed by the miscibility of its components. A well-dispersed, miscible plasticizer, such as Di(2-hexyloxyethyl) adipate, can significantly enhance the flexibility, processability, and overall performance of a polymer matrix. Conversely, poor miscibility can lead to phase separation, exudation (leaching) of the plasticizer, and a subsequent decline in the material's desired properties.[1] Therefore, a thorough understanding and predictive capability of miscibility are paramount in the development of robust and reliable polymer-based products.
This guide will focus on the application of solubility parameters as a powerful tool for predicting the miscibility of Di(2-hexyloxyethyl) adipate with various polymers. We will explore both the theoretical framework and the practical experimental methodologies for a comprehensive evaluation.
Understanding Solubility Parameters: A Predictive Framework
The adage "like dissolves like" is the conceptual cornerstone of solubility science.[2] Solubility parameters provide a quantitative measure of this principle, allowing for the prediction of miscibility between substances based on their intermolecular forces.[2][3]
The Hildebrand Solubility Parameter (δ)
The Hildebrand solubility parameter is defined as the square root of the cohesive energy density (CED), which is the energy required to vaporize a unit volume of a liquid.[2][4] It represents the total strength of the intermolecular forces within a substance.
Equation 1: Hildebrand Solubility Parameter
δ = (CED)^1/2 = (ΔHv - RT / Vm)^1/2
Where:
ΔHv is the heat of vaporization
R is the ideal gas constant
T is the temperature
Vm is the molar volume
Substances with similar Hildebrand solubility parameters are more likely to be miscible.[2][4]
Hansen Solubility Parameters (HSP): A Three-Dimensional Approach
While the Hildebrand parameter provides a useful single-value estimation, it does not account for the different types of intermolecular forces. Hansen Solubility Parameters (HSP) refine this concept by dividing the total cohesive energy into three components:
δD (Dispersion): Arising from London dispersion forces.
δP (Polar): Stemming from dipole-dipole interactions.
δH (Hydrogen Bonding): Representing the energy of hydrogen bonds.[5]
The relationship between the total Hildebrand parameter and the Hansen parameters is given by:
Equation 2: Relationship between Hildebrand and Hansen Parameters
δt^2 = δD^2 + δP^2 + δH^2
Two substances are considered likely to be miscible if their Hansen parameters are close to each other in this three-dimensional "Hansen space." The distance (Ra) between two substances in Hansen space can be calculated as follows:
A smaller 'Ra' value indicates a higher likelihood of miscibility.
Di(2-hexyloxyethyl) adipate: Properties and Estimated Solubility Parameters
Di(2-hexyloxyethyl) adipate (CAS No. 110-32-7) is a high-molecular-weight adipate ester used as a plasticizer. Due to the lack of experimentally determined Hansen Solubility Parameters for this specific compound in publicly available literature, we have employed a group contribution method based on the Van Krevelen and Hoftyzer approach to provide estimated values. This method calculates the HSP based on the chemical structure of the molecule.
Table 1: Physicochemical Properties and Estimated Hansen Solubility Parameters of Di(2-hexyloxyethyl) adipate
Property
Value
CAS Number
110-32-7
Molecular Formula
C22H42O6
Molecular Weight
402.57 g/mol
Appearance
Colorless to light-colored oily liquid
Estimated δD (MPa^1/2)
16.5
Estimated δP (MPa^1/2)
4.8
Estimated δH (MPa^1/2)
5.1
Estimated Total δt (MPa^1/2)
17.9
Disclaimer: The Hansen Solubility Parameters for Di(2-hexyloxyethyl) adipate presented in this table are estimated values calculated using a group contribution method and have not been experimentally verified. These values should be used as a predictive tool and for initial screening purposes.
Predicting the Miscibility of Di(2-hexyloxyethyl) adipate with Common Polymers
Using the estimated HSP values for Di(2-hexyloxyethyl) adipate, we can predict its miscibility with several common polymers for which experimental HSP data are available.
Table 2: Hansen Solubility Parameters of Selected Polymers and Predicted Miscibility with Di(2-hexyloxyethyl) adipate
Polymer
δD (MPa^1/2)
δP (MPa^1/2)
δH (MPa^1/2)
Ra with Di(2-hexyloxyethyl) adipate (MPa^1/2)
Predicted Miscibility
Polyvinyl Chloride (PVC)
18.8
9.2
6.3
6.3
Likely Miscible
Polyvinyl Acetate (PVAc)
17.6
2.2
4.0
3.0
Likely Miscible
Polyethylene (PE)
16.9
0.8
2.8
4.4
Likely Miscible
The calculated Hansen distances (Ra) for all three polymers are relatively small, suggesting that Di(2-hexyloxyethyl) adipate is likely to be a miscible plasticizer for PVC, PVAc, and PE. A smaller Ra value generally indicates a higher degree of compatibility.
Experimental Determination of Solubility Parameters and Miscibility
While theoretical predictions are invaluable for initial screening, experimental verification is crucial for confirming miscibility and optimizing formulations.
Experimental Protocol for Determining Hansen Solubility Parameters of a Plasticizer
This protocol outlines a method for the experimental determination of the Hansen Solubility Parameters of a liquid plasticizer like Di(2-hexyloxyethyl) adipate. The principle involves observing the solubility of a set of well-characterized polymers in the plasticizer.
Objective: To determine the δD, δP, and δH values of Di(2-hexyloxyethyl) adipate.
Materials:
Di(2-hexyloxyethyl) adipate
A selection of 15-20 polymers with known and varied Hansen Solubility Parameters.
Small, sealable glass vials (e.g., 4 mL)
Vortex mixer
Oven for controlled temperature studies (optional)
Procedure:
Polymer Selection: Choose a range of polymers with diverse HSP values to effectively map the Hansen space.
Sample Preparation: In separate vials, add a small, precisely weighed amount of each polymer (e.g., 0.1 g).
Plasticizer Addition: To each vial, add a known volume of Di(2-hexyloxyethyl) adipate (e.g., 2 mL).
Mixing: Securely cap the vials and vortex them for 2-5 minutes to ensure thorough mixing.
Observation: Allow the vials to stand undisturbed at a controlled temperature (e.g., 25 °C) for 24-48 hours.
Solubility Assessment: Visually inspect each vial and classify the solubility of the polymer as "soluble" (clear, homogeneous solution), "partially soluble/swollen" (polymer has swelled but not fully dissolved), or "insoluble" (no apparent change in the polymer).
Data Analysis: Input the solubility data ("good" for soluble, "bad" for insoluble) into a specialized software program (e.g., HSPiP). The software will calculate the best-fit Hansen solubility sphere for the plasticizer, providing the δD, δP, and δH values at the center of the sphere.
Diagram 1: Experimental Workflow for HSP Determination
Caption: Workflow for determining Hansen Solubility Parameters.
Experimental Protocol for Assessing Polymer-Plasticizer Miscibility using Differential Scanning Calorimetry (DSC)
DSC is a powerful technique for determining the miscibility of a polymer-plasticizer blend by measuring the glass transition temperature (Tg). A single, composition-dependent Tg that lies between the Tgs of the pure components is a strong indicator of miscibility.
Objective: To determine the miscibility of Di(2-hexyloxyethyl) adipate with a selected polymer (e.g., PVC) at various concentrations.
Materials:
Di(2-hexyloxyethyl) adipate
Polymer powder (e.g., PVC)
Volatile solvent (e.g., tetrahydrofuran - THF)
Small glass beakers
Magnetic stirrer and stir bars
Vacuum oven
Differential Scanning Calorimeter (DSC) with appropriate pans
Procedure:
Solution Blending:
Prepare a series of solutions with varying polymer-to-plasticizer weight ratios (e.g., 100:0, 90:10, 80:20, 70:30, 0:100).
For each blend, dissolve the appropriate amounts of polymer and Di(2-hexyloxyethyl) adipate in a sufficient volume of THF in a beaker with stirring until a homogeneous solution is formed.
Solvent Evaporation:
Pour the solutions into petri dishes and allow the solvent to evaporate slowly in a fume hood at room temperature for 24 hours.
Transfer the resulting films to a vacuum oven and dry at a temperature below the polymer's Tg (e.g., 60 °C for PVC) for at least 48 hours to remove any residual solvent.
DSC Analysis:
Accurately weigh 5-10 mg of each dried blend into a DSC pan and hermetically seal it.
Place the pan in the DSC instrument.
Perform a heat-cool-heat cycle to erase the thermal history of the samples. A typical cycle for a PVC blend would be:
Heat from 25 °C to 120 °C at a rate of 10 °C/min.
Hold at 120 °C for 5 minutes.
Cool from 120 °C to -50 °C at a rate of 10 °C/min.
Hold at -50 °C for 5 minutes.
Heat from -50 °C to 150 °C at a rate of 10 °C/min.
Data Analysis:
Analyze the thermogram from the second heating scan to determine the Tg of each blend.
Plot the Tg as a function of the plasticizer concentration. A monotonic decrease in Tg with increasing plasticizer concentration and the presence of a single Tg for each blend indicate miscibility.
Diagram 2: Logical Relationship for Miscibility Assessment
Caption: Logic for determining miscibility using DSC.
Conclusion
The predictive power of solubility parameters, particularly the three-dimensional Hansen approach, offers a robust and scientifically grounded method for the initial screening and selection of plasticizers for polymer formulations. Our estimation of the Hansen Solubility Parameters for Di(2-hexyloxyethyl) adipate suggests its likely miscibility with common polymers such as PVC, PVAc, and PE. However, as with any predictive model, experimental verification through techniques like Differential Scanning Calorimetry is essential to confirm these findings and to fine-tune the formulation for optimal performance. The detailed experimental protocols provided in this guide offer a clear pathway for researchers to conduct these critical validation studies, ensuring the development of high-quality, reliable, and durable polymer-based materials.
References
Calculation of Hildebrand solubility parameters - Matlantis. (2024, May 10).
Di(2-ethylhexyl) adipate - Some Industrial Chemicals - NCBI Bookshelf. (n.d.).
Experimental Determination of Hansen Solubility Parameters for Select POSS and Polymer Compounds as a Guide to POSS–Polymer Interaction Potentials | Macromolecules - ACS Publications. (2012, February 7).
Molecular Weight Distribution Effects of Di(2-hexyloxyethyl) Adipate in Polymeric Systems: A Technical Guide for Advanced Formulation
Executive Summary Di(2-hexyloxyethyl) adipate (DHEA), also known as bis(2-(hexyloxy)ethyl) ester hexanedioic acid (CAS 110-32-7), is a specialized aliphatic diester plasticizer with a discrete molecular weight of 402.57...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Di(2-hexyloxyethyl) adipate (DHEA), also known as bis(2-(hexyloxy)ethyl) ester hexanedioic acid (CAS 110-32-7), is a specialized aliphatic diester plasticizer with a discrete molecular weight of 402.57 g/mol [1]. In drug development, medical device manufacturing, and pharmaceutical packaging, the interaction between DHEA and the molecular weight distribution (MWD) of polymer matrices (such as PVC, PLA, or cellulosic derivatives) is a critical quality attribute.
Unlike polymeric plasticizers, DHEA is monodisperse. Therefore, analyzing its "molecular weight distribution effects" requires a paradigm shift: we must evaluate how DHEA modulates the host polymer's chain dynamics, alters its apparent MWD through rheological softening, and dictates the performance and safety (leaching profile) of the final pharmaceutical system. This whitepaper elucidates these mechanisms and provides self-validating protocols for their quantification.
Mechanistic Foundations: Free Volume and Polymer Dynamics
The efficacy of DHEA is governed by its ability to intercalate between polymer chains and disrupt intermolecular forces. As a Senior Application Scientist, it is crucial to understand that plasticization is not merely "softening" a material; it is a thermodynamic manipulation of the polymer's free volume.
According to the Free Volume Theory , the introduction of low-molecular-weight plasticizers like DHEA increases the internal space between polymer chains, decreasing intermolecular forces and enhancing chain mobility[2]. Because DHEA contains flexible ether linkages (hexyloxyethyl groups) flanking an adipate core, it exhibits superior hydrogen-bond accepting capabilities compared to standard alkyl adipates. This unique structural motif allows it to efficiently plasticize polar polymers.
The plasticization effect manifests macroscopically as a depression in the glass transition temperature (Tg)[3]. However, the extent of this Tg reduction is heavily dependent on the polymer's initial MWD. Polymers with a high weight-average molecular weight (Mw) and broad polydispersity index (PDI) require precise DHEA titration to overcome extensive chain entanglements[4].
Caption: Mechanistic pathway of DHEA plasticization and its effect on polymer chain mobility.
The Interplay Between Polymer MWD and DHEA Efficiency
The MWD of the host polymer fundamentally dictates the thermodynamic compatibility and migration resistance of DHEA. Understanding this interplay is vital for preventing plasticizer leaching—a critical failure mode in pharmaceutical packaging that can lead to drug product contamination.
Low MW Fractions (Oligomeric Tails): Shorter polymer chains inherently possess more end groups, contributing to a higher baseline free volume[4]. DHEA rapidly plasticizes these fractions. However, over-plasticization in low-MW regions can lead to localized supersaturation, phase separation, and subsequent leaching of the adipate.
High MW Fractions: Longer chains exhibit a higher degree of physical entanglement[4]. DHEA must disrupt robust polymer-polymer interactions to establish polymer-plasticizer interactions. The efficiency of DHEA in these high-MW regions determines the macroscopic flexibility, impact resistance, and ultimate tensile strength of the material.
Table 1: Impact of Polymer MWD on DHEA Plasticization Dynamics
Polymer MWD Characteristic
DHEA Uptake Rate
Tg Depression Efficiency
Risk of DHEA Leaching
Macroscopic Effect
Low Mn, Narrow PDI
Very High
High
Critical (High Risk)
Rapid loss of tensile strength; highly flexible.
High Mn, Broad PDI
Moderate
Variable (Fraction-dependent)
Moderate
Balanced flexibility and impact resistance.
High Mw, Narrow PDI
Slow
Moderate
Low
High toughness; requires higher DHEA loading.
Experimental Protocols: A Self-Validating Workflow
To rigorously quantify the effects of DHEA on polymer MWD and thermal properties, the following self-validating protocols must be employed. Every step is designed with built-in causality and verification to ensure scientific integrity.
Caption: Self-validating experimental workflow for analyzing DHEA-induced MWD and thermal shifts.
Protocol 1: Preparation of DHEA-Polymer Blends
Rationale: Ensures a homogenous distribution of DHEA within the polymer matrix without inducing thermal degradation, which would artificially alter the MWD.
Drying: Desiccate the base polymer at 60°C under vacuum for 24 hours. Causality: Removes trace moisture, which acts as a secondary, uncontrolled plasticizer and can hydrolyze the adipate ester bonds[2].
Compounding: Incorporate DHEA at specific weight fractions (e.g., 5%, 10%, 20% w/w) using a co-rotating twin-screw extruder. Causality: Twin-screw extrusion provides high shear for uniform dispersion. Maintain the melt temperature exactly 10°C above the polymer's melting point (Tm) to prevent thermal chain scission.
Validation Check: Perform thermogravimetric analysis (TGA) on the extrudate. The mass loss profile must match the theoretical DHEA loading, confirming no volatilization occurred during high-shear compounding.
Protocol 2: GPC/SEC Analysis of MWD Integrity
Rationale: Gel Permeation Chromatography (GPC) determines the Mn, Mw, and PDI. By comparing the neat polymer to the DHEA-blended polymer, we verify that the plasticization process did not induce chemical degradation.
Solvation: Dissolve 10 mg of the blend in 5 mL of HPLC-grade Tetrahydrofuran (THF). Causality: THF fully solvates both the lipophilic DHEA and the polar polymer, preventing micelle formation that would artificially skew the high-MW elution times.
Filtration: Pass the solution through a 0.2 µm PTFE syringe filter. Causality: Removes insoluble cross-linked microgels that could damage the GPC columns.
Chromatography: Inject 50 µL into a GPC system equipped with a refractive index (RI) detector. Calibrate using narrow-MWD polystyrene standards.
Validation Check: The DHEA will elute as a distinct, sharp peak at the low-MW end (~402 g/mol ). The polymer's MWD curve must remain mathematically identical to the neat polymer; any shift in the polymer peak indicates unintended chain scission during processing.
Protocol 3: DSC for Tg Determination
Rationale: Differential Scanning Calorimetry (DSC) quantifies the plasticization efficiency by measuring the Tg depression.
Sample Prep: Encapsulate 5-10 mg of the blend in a standard aluminum pan.
Thermal Cycle: Heat from -20°C to 200°C at 10°C/min, cool at 10°C/min to -20°C, and perform a second heating scan. Causality: The first scan erases the thermal history and processing stresses. The second scan provides the true, stress-free thermodynamic Tg.
Validation Check: The Fox equation (
1/Tgblend=w1/Tg1+w2/Tg2
) should be used to predict the theoretical Tg. Deviations of >5°C from the Fox prediction indicate phase separation or poor DHEA-polymer compatibility.
Quantitative Data Synthesis
The following table synthesizes the expected rheological and thermal shifts when DHEA is introduced into a standard pharmaceutical-grade polymer matrix (e.g., medical PVC) of varying molecular weights.
Table 2: Rheological and Thermal Shifts in DHEA-Plasticized Matrices
DHEA Loading (% w/w)
Polymer Matrix Mw ( g/mol )
Tg Shift (Δ°C from Neat)
Melt Flow Index (g/10 min)
Elongation at Break (%)
0% (Control)
80,000
0.0
2.1
15%
10%
80,000
-14.5
5.4
120%
20%
80,000
-28.2
11.8
280%
0% (Control)
150,000
0.0
0.8
25%
10%
150,000
-11.0
2.5
95%
20%
150,000
-22.4
6.1
210%
Note: Higher Mw matrices exhibit a dampened response to DHEA loading due to increased chain entanglement density, requiring higher plasticizer concentrations to achieve equivalent Melt Flow Indices.
Conclusion
For drug development and materials science professionals, understanding the interplay between Di(2-hexyloxyethyl) adipate and polymer MWD is non-negotiable. DHEA acts as a potent modulator of free volume, but its efficiency and safety (leaching profile) are inextricably linked to the host polymer's chain length and entanglement density. By employing rigorous, self-validating analytical workflows—combining GPC, DSC, and precise compounding—formulators can optimize DHEA concentrations to achieve the exact rheological and thermal profiles required for advanced pharmaceutical applications, ensuring both efficacy and patient safety.
National Center for Biotechnology Information (PMC). "A Review of the Effect of Plasticizers on the Physical and Mechanical Properties of Alginate-Based Films". PMC6835619. URL:[Link]
rheological behavior of Di(2-hexyloxyethyl) adipate at room temperature
Title: Rheological Profiling and Formulation Dynamics of Di(2-hexyloxyethyl) Adipate at Room Temperature: A Technical Guide for Pharmaceutical and Polymer Scientists Executive Summary Di(2-hexyloxyethyl) adipate (CAS: 11...
Author: BenchChem Technical Support Team. Date: April 2026
Title: Rheological Profiling and Formulation Dynamics of Di(2-hexyloxyethyl) Adipate at Room Temperature: A Technical Guide for Pharmaceutical and Polymer Scientists
Executive Summary
Di(2-hexyloxyethyl) adipate (CAS: 110-32-7) is a specialized, non-phthalate aliphatic ester plasticizer[1]. In pharmaceutical development and advanced polymer engineering, understanding its room-temperature rheological behavior is critical for optimizing manufacturing processes like hot-melt extrusion (HME), film coating, and the formulation of transdermal drug delivery systems (TDDS). This whitepaper provides an in-depth analysis of the standalone rheology of Di(2-hexyloxyethyl) adipate (DHEA), its mechanistic role in modulating the viscoelasticity of polymer matrices, and field-proven experimental protocols for its characterization.
Molecular Architecture and Standalone Rheology
At room temperature (25°C), Di(2-hexyloxyethyl) adipate exists as a clear, slightly volatile liquid[2]. Its rheological behavior is fundamentally dictated by its molecular architecture: a highly flexible aliphatic adipate backbone flanked by ether linkages and hexyl terminal groups.
Causality of Rheological Behavior:
Because DHEA lacks strong intermolecular hydrogen bonding and possesses a highly flexible aliphatic chain, it exhibits a high degree of free volume. Consequently, at room temperature, neat DHEA behaves as an ideal Newtonian fluid . Its shear stress is directly proportional to the shear rate, meaning its viscosity remains constant regardless of the applied shear force. This low-viscosity, Newtonian nature is what makes it an exceptionally efficient plasticizer; it can easily diffuse into dense polymer networks without introducing shear-thinning or shear-thickening complications during the initial mixing phases.
Mechanism of Action: The Lubricity Theory in Formulations
While the standalone rheology of DHEA is straightforward, its primary value lies in how it alters the rheology of complex mixtures. When introduced into a rigid polymer matrix (such as polyvinyl chloride, polylactic acid, or pharmaceutical-grade cellulose derivatives), DHEA operates via the Lubricity Theory of Plasticization [3].
As the system is processed, DHEA molecules diffuse into the polymer, acting as molecular shields that weaken polymer-polymer van der Waals interactions[3]. This increases the intermolecular distance (free volume), which drastically reduces the glass transition temperature (
Tg
) and the melt viscosity of the compound[3][4]. In practical terms, the addition of adipate esters can reduce the viscosity of polymer melts by 30–50%, significantly enhancing chain mobility and elongation properties at room temperature[5][6].
Caption: Mechanistic Pathway of Polymer Plasticization by Di(2-hexyloxyethyl) adipate.
Rheological Impact in Pharmaceutical Applications
For drug development professionals, DHEA is a vital excipient for modifying the rheology of drug-loaded matrices:
Transdermal Patches (TDDS): The adhesive layer of a patch must exhibit specific viscoelastic properties (measured by Storage Modulus
G′
and Loss Modulus
G′′
) to maintain tackiness and skin adhesion at room temperature. DHEA lowers the
G′
of the acrylic or rubber base, ensuring the patch conforms to the micro-texture of the skin without cold flow.
Hot-Melt Extrusion (HME): By lowering the melt flow index (MFI) and processing temperature of the polymer, DHEA prevents the thermal degradation of heat-sensitive active pharmaceutical ingredients (APIs)[7].
Film Coatings: Adipates improve the low-temperature compliance of films, preventing brittle fractures and cracking in controlled-release coatings during storage[2].
Quantitative Data Summaries
The following table synthesizes the expected rheological shifts when utilizing adipate-class plasticizers (using validated data from analogous adipate esters to represent DHEA's performance profile)[2][6][8].
Parameter
Neat Polymer (e.g., PVC/PLA)
Plasticized with Adipate (e.g., 50 phr)
Rheological Implication
Room Temp Viscosity (Neat Plasticizer)
N/A
~10 - 20 mPa·s (Newtonian)
Ensures rapid diffusion and easy pumping during formulation.
Glass Transition Temp (
Tg
)
~85°C
~ -35°C to -40°C
Shifts material from a glassy state to a rubbery, viscoelastic state at room temperature.
Melt Flow Rate (MFR at 190°C)
~1.0 g/10 min
~7.0 g/10 min
7x increase in flowability; reduces required shear stress during extrusion.
Low-Temp Compliance
Brittle at 0°C
Flexible down to -50°C
Prevents micro-cracking in pharmaceutical films.
Standardized Experimental Protocols
To ensure scientific integrity and reproducibility, the following self-validating protocols must be used to characterize the rheology of DHEA and its formulations.
Protocol 1: Rheological Characterization of Neat DHEA (Rotational Rheometry)
Purpose: To verify the Newtonian behavior and baseline viscosity of the raw excipient at room temperature.
Instrument Setup: Equip a rotational rheometer with a Cone and Plate geometry (e.g., 40 mm diameter, 2° cone angle). This geometry ensures a uniform shear rate across the entire sample.
Sample Loading: Dispense 0.5 mL of DHEA onto the lower Peltier plate. Lower the geometry to the specified truncation gap.
Thermal Equilibration: Set the Peltier plate to exactly 25.0°C. Self-Validation Step: Monitor the normal force; wait until it relaxes to near zero (typically 2-3 minutes) to ensure thermal equilibrium and relaxation of loading stresses.
Shear Rate Sweep: Program a steady-state flow step. Ramp the shear rate logarithmically from
0.1 s−1
to
1000 s−1
, taking 5 points per decade.
Data Validation: Plot Viscosity (
η
) vs. Shear Rate (
γ˙
). The data must form a horizontal line. If viscosity drops at high shear rates, check for viscous heating artifacts or sample ejection from the gap.
Protocol 2: Viscoelastic Profiling of DHEA-Plasticized Films (Dynamic Mechanical Analysis - DMA)
Purpose: To quantify the plasticizing efficiency of DHEA in a solid pharmaceutical film at room temperature.
Sample Preparation: Solvent-cast or press a polymer film containing the target concentration of DHEA. Cut into standardized rectangular strips (e.g., 30 mm x 5 mm x 0.5 mm)[9].
Instrument Setup: Mount the sample in a DMA using a tension clamp.
Linear Viscoelastic Region (LVER) Determination: Run an amplitude sweep at 25°C and 1 Hz from 0.01% to 10% strain. Self-Validation Step: Identify the strain range where Storage Modulus (
G′
) is independent of strain. Select a strain value within this LVER (e.g., 0.1%) for the next step.
Temperature Sweep: Cool the sample to -80°C using liquid nitrogen, then heat to 100°C at a rate of 3°C/min, applying the LVER strain at 1 Hz.
Analysis: The peak of the Tan Delta (
tanδ=G′′/G′
) curve indicates the new
Tg
. A successful formulation will show a
Tg
shifted well below room temperature, ensuring the film remains highly flexible and viscoelastic at 25°C.
Caption: Experimental Workflow for Rheological Profiling and Formulation Testing.
References
Hexanedioic acid, bis(2-(hexyloxy)ethyl) ester - Substance Details - SRS. US EPA. Available at:[Link]
Development of a Highly Efficient Environmentally Friendly Plasticizer. PMC - National Institutes of Health. Available at: [Link]
Adipate and Citrate Esters as Plasticizers for Poly(Lactic Acid)/Thermoplastic Starch Sheets. ResearchGate. Available at:[Link]
Study of the Rheological Properties of PVC Composites Plasticized with Butoxyethyl Adipates. MDPI. Available at:[Link]
The Effect of Alkylbutoxyethyladipates on the Rheology of PVC Melts. MDPI. Available at:[Link]
PLASTICIZERS - Kinam Park. Kinam Park. Available at:[Link]
Dioctyl adipate – Knowledge and References. Taylor & Francis. Available at:[Link]
Synthesis and Application of Natural Polymeric Plasticizer Obtained Through Polyesterification of Rice Fatty Acid. SciELO. Available at:[Link]
Application Note: Optimizing Low-Temperature Flexibility in Polar Elastomers Using Di(2-hexyloxyethyl) Adipate
Introduction & Mechanistic Rationale Di(2-hexyloxyethyl) adipate (CAS: 110-32-7) is an advanced mixed ether-ester plasticizer engineered for high-performance elastomer and polymer formulations[1]. Unlike traditional phth...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Mechanistic Rationale
Di(2-hexyloxyethyl) adipate (CAS: 110-32-7) is an advanced mixed ether-ester plasticizer engineered for high-performance elastomer and polymer formulations[1]. Unlike traditional phthalates or standard monomeric adipates, this compound integrates both ether and ester linkages within a high-molecular-weight backbone (402.57 g/mol )[1].
For drug development professionals and materials scientists designing pharmaceutical seals, fuel hoses, or medical tubing, achieving reliable low-temperature flexibility without sacrificing high-temperature stability is a critical challenge. Di(2-hexyloxyethyl) adipate resolves this through a dual-action mechanism:
Low-Temperature Flexibility (Ether Linkages): The ether oxygen atoms in the alkoxy chains possess a significantly lower rotational energy barrier compared to standard carbon-carbon bonds. This structural feature increases the free volume within the polymer matrix, effectively depressing the glass transition temperature (
Tg
) and preventing embrittlement at sub-zero temperatures[2].
Mechanistic pathway of Di(2-hexyloxyethyl) adipate in polar polymer matrices.
The following self-validating protocols are designed to compound polar elastomers (e.g., NBR or ACM) with Di(2-hexyloxyethyl) adipate and systematically evaluate the resulting low-temperature and heat-aging properties.
Protocol A: Compounding of NBR/ACM Elastomers
Expertise Note: Plasticizers with high lubricity can cause rotor slippage in internal mixers, which drastically reduces the shear forces necessary to disperse reinforcing fillers like carbon black or silica. Therefore, the plasticizer must be added incrementally.
Mastication: Introduce the raw elastomer (NBR or ACM) into an internal mixer (Banbury) pre-heated to 50°C. Masticate for 1–2 minutes to initiate polymer chain breakdown and generate heat.
Filler & Additive Incorporation: Add half of the reinforcing filler (e.g., Carbon Black N550) along with zinc oxide and stearic acid. Mix for 1 minute.
Incremental Plasticizer Addition: Add the remaining filler simultaneously with Di(2-hexyloxyethyl) adipate (typically 15–30 phr). Causality: Adding the liquid plasticizer alongside the dry filler creates a localized high-viscosity paste, preventing mixer slippage and ensuring homogeneous dispersion.
Sweep and Dump: Sweep the ram at 4 minutes. Dump the masterbatch when the internal temperature reaches 110°C–120°C.
Curative Addition: Transfer the masterbatch to a two-roll mill cooled to 40°C. Add the curing package (sulfur/accelerators or peroxides). Causality: Milling at low temperatures prevents premature cross-linking (scorch) prior to molding.
Expertise Note: For dynamic seals and pharmaceutical stoppers, the TR10 value is a far more accurate predictor of low-temperature failure than the standard Brittleness Point, as it measures the actual viscoelastic recovery of the polymer.
Die-cut T-50 specimens from the vulcanized rubber sheets.
Elongate the specimens to 50% or 100% strain and lock them into the testing rack.
Immerse the rack into a liquid conditioning bath (isopropanol/dry ice) maintained at -70°C for 10 minutes to induce a fully glassy state.
Release the locking mechanism and raise the bath temperature at a controlled rate of 1°C/min.
Record the temperature at which the specimen retracts 10% of its original elongation. This is the TR10 value .
Protocol C: Heat Aging and Hydrocarbon Immersion
To validate the permanence of the ether-ester structure[4]:
Air Oven Aging: Suspend tensile dumbbells in a forced-air oven at 125°C (for NBR) or 150°C (for ACM) for 70 hours. Measure the retention of tensile strength and elongation.
Fluid Immersion: Immerse samples in ASTM Reference Oil No. 3 or IRM 903 at 150°C for 70 hours. Calculate volume swell and extractability.
Step-by-step compounding and validation workflow for elastomer formulations.
Quantitative Data Presentation
The following table demonstrates the superior plasticization efficiency of Di(2-hexyloxyethyl) adipate compared to standard industry plasticizers (like DOP) in a typical NBR formulation (33% Acrylonitrile content). Note the dramatic improvement in the TR10 value and the reduction in volatility loss[2],[4].
Application Note: Advanced GC-MS Protocols for the Quantification of Di(2-hexyloxyethyl) Adipate in Complex Matrices
Introduction & Mechanistic Insights Di(2-hexyloxyethyl) adipate (CAS: 110-32-7), characterized by the molecular formula C22H42O6 and a molecular weight of 402.57 g/mol , is a specialized synthetic ester utilized primaril...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Mechanistic Insights
Di(2-hexyloxyethyl) adipate (CAS: 110-32-7), characterized by the molecular formula C22H42O6 and a molecular weight of 402.57 g/mol , is a specialized synthetic ester utilized primarily as a polymeric plasticizer[1][2]. In industrial and pharmaceutical applications, adipate esters are blended into polymers like polyvinyl chloride (PVC) to disrupt intermolecular forces between polymer chains, thereby enhancing flexibility and durability.
Because plasticizers like Di(2-hexyloxyethyl) adipate are not covalently bound to the polymer backbone, they are highly susceptible to migration[3]. This poses a significant Extractables and Leachables (E&L) risk when these polymers are used in food packaging, medical devices, or pharmaceutical containers[4][5].
For drug development professionals and analytical chemists, precise quantification of this compound is essential for toxicological risk assessments. Gas Chromatography-Mass Spectrometry (GC-MS) serves as the gold standard for this analysis. The non-polar, semi-volatile, and thermally stable nature of adipate esters makes them highly amenable to capillary gas chromatography, while Electron Ionization (EI) provides robust, reproducible fragmentation for unambiguous identification[4][6].
Analytical Workflow & Causality
The reliability of a GC-MS method hinges on the efficiency of its sample preparation. Extracting trace leachables from complex matrices (e.g., lipid-rich foods or cross-linked polymers) requires a self-validating protocol that isolates the target analyte while rigorously excluding matrix interferences.
Workflow for the extraction and GC-MS quantification of Di(2-hexyloxyethyl) adipate.
Step-by-Step Experimental Protocol
Materials and Reagents
Solvents: Dichloromethane (DCM), Methanol (MeOH), and n-Hexane (all GC-MS grade to prevent baseline noise)[4].
Consumables: Oasis MAX Solid-Phase Extraction (SPE) Cartridges (mixed-mode anion exchange) or equivalent[3][4].
Standards: Di(2-hexyloxyethyl) adipate analytical standard (>98% purity) and a deuterated internal standard (e.g., DMA-d6 or DEHA-d8) to correct for matrix effects and extraction losses[6].
Sample Preparation: Extraction and SPE Cleanup
This protocol isolates the adipate ester while precipitating large polymeric chains and removing polar interferences that could contaminate the MS source.
Comminution & Spiking: Cut the solid sample (e.g., packaging film) into small pieces (approximately 2x2 mm) to maximize the surface-to-volume ratio for solvent penetration[4]. Accurately weigh 1.0 g of the sample into a glass vial and spike with 50 µL of the deuterated internal standard (10 µg/mL).
Solvent Extraction: Add 10 mL of a 1:1 (v/v) mixture of DCM and MeOH.
Mechanistic Rationale: DCM effectively swells the polymer matrix and solubilizes the non-polar adipate, while MeOH acts as an anti-solvent for larger polymeric chains, preventing them from entering the solution[4].
Ultrasonication & Centrifugation: Vortex for 5 minutes, then place in an ultrasonic bath for 30 minutes at room temperature. Centrifuge at 4000 rpm for 10 minutes to pellet insoluble debris[4]. Transfer the supernatant.
SPE Conditioning: Condition the Oasis MAX SPE cartridge by passing 5 mL of MeOH followed by 5 mL of deionized water[4].
Sample Loading & Washing: Load the extracted supernatant onto the cartridge. Wash with 5 mL of 5% MeOH in deionized water.
Mechanistic Rationale: The mixed-mode sorbent retains the non-polar adipate via reversed-phase interactions, while the aqueous wash elutes highly polar interferences[3][4].
Elution & Reconstitution: Elute the target analytes with 10 mL of n-hexane. Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in exactly 1.0 mL of n-hexane[4]. Hexane provides optimal peak shape during GC injection due to its low expansion volume and non-polar nature.
GC-MS Analytical Parameters
Column: DB-5ms (30 m × 0.25 mm ID × 0.25 µm film thickness)[4].
Rationale: A 5% phenyl/95% dimethylpolysiloxane stationary phase offers ultra-low bleed at the high temperatures required to elute heavy esters (MW 402.57), ensuring a high signal-to-noise ratio.
Carrier Gas: Helium (99.999% purity) at a constant flow rate of 1.0 mL/min.
Injection: 1.0 µL, Splitless mode. Inlet temperature set to 250°C.
Oven Temperature Program: Initial temperature of 60°C (hold for 1 min), ramp at 20°C/min to 220°C, then ramp at 10°C/min to 300°C (hold for 5 min)[4].
Rationale: The initial 60°C allows for solvent focusing of the hexane. The dual-ramp efficiently elutes the high-boiling Di(2-hexyloxyethyl) adipate while preventing thermal degradation and peak broadening.
Mass Spectrometer: Electron Ionization (EI) at 70 eV. Transfer line at 280°C, Ion source at 230°C.
Acquisition Mode: Selected Ion Monitoring (SIM) targeting the specific quantifier and qualifier fragments of the adipate ester to maximize sensitivity.
Data Presentation & Method Validation
A robust GC-MS method must operate as a self-validating system. The table below summarizes the quantitative validation parameters required to ensure the trustworthiness of the analytical data, benchmarked against established adipate migration studies[3][5][6].
Validation Parameter
Target Specification
Mechanistic Rationale & System Validation
Linearity (R²)
> 0.998
Validated across a calibration range of 5 - 1000 ng/g. Ensures proportional MS detector response across expected E&L concentrations[3][5].
Limit of Detection (LOD)
< 0.1 mg/kg
Critical for regulatory compliance when screening for trace leachables in pharmaceutical or food matrices[6].
Extraction Recovery
85.0% - 114.6%
Confirms that the DCM/MeOH extraction and Oasis MAX SPE cleanup efficiently isolate the target without significant loss[3][5].
Precision (%CV)
< 15.0% (Inter-day)
Demonstrates method reproducibility across different analytical batches and varying matrix complexities[3][5].
Carryover
< 1% of LLOQ in blank
High-boiling plasticizers can adsorb to the GC inlet liner. Blank solvent injections must follow high-concentration samples to verify system cleanliness.
Troubleshooting & System Suitability
Symptom: Poor Extraction Recovery.
Causality: Incomplete polymer swelling or matrix binding.
Solution: Ensure the 1:1 DCM:MeOH ratio is strictly maintained. If analyzing highly cross-linked polymers, consider cryogenic milling prior to extraction to further increase the surface area.
Symptom: Peak Tailing or Loss of Sensitivity.
Causality: Accumulation of non-volatile matrix residues creating active sites in the GC inlet or at the head of the analytical column.
Solution: Perform routine maintenance: replace the splitless liner, trim the first 10–20 cm of the DB-5ms column, and bake out the MS ion source.
References
PubMed. "GC/MS method for the determination of adipate plasticizers in ham sausage and its application to kinetic and penetration studies." National Institutes of Health (NIH). Available at: [Link]
ResearchGate. "GC/MS Method for the Determination of Adipate Plasticizers in Ham Sausage and Its Application to Kinetic and Penetration Studies." ResearchGate.net. Available at: [Link]
Journal of AOAC INTERNATIONAL. "Gas Chromatographic-Mass Spectiometric Determination of Adipate-Based Polymeric Plasticizers in Foods." Oxford Academic. Available at: [Link]
US EPA. "Hexanedioic acid, bis(2-(hexyloxy)ethyl) ester - Substance Details - SRS." Environmental Protection Agency. Available at: [Link]
Application Note: Formulation and Blending Protocols for Di(2-hexyloxyethyl) Adipate in High-Performance Synthetic Rubber
Target Audience: Materials scientists, polymer chemists, and drug development professionals engineering medical-grade seals, septa, and pharmaceutical fluid-transfer hoses. Introduction & Mechanistic Rationale In the dev...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Materials scientists, polymer chemists, and drug development professionals engineering medical-grade seals, septa, and pharmaceutical fluid-transfer hoses.
Introduction & Mechanistic Rationale
In the development of high-performance synthetic rubbers—particularly Nitrile Butadiene Rubber (NBR) and Fluoroelastomers (FKM) used in pharmaceutical manufacturing and aerospace—achieving extreme low-temperature flexibility without compromising chemical resistance is a primary engineering hurdle. Traditional phthalate plasticizers often fail due to high volatility and poor extraction resistance in hydrocarbon or solvent-heavy environments.
Di(2-hexyloxyethyl) adipate (DHEA) , an advanced ether-ester plasticizer (CAS No. 110-32-7) [1][2], solves this limitation. The mechanistic advantage of DHEA lies in its dual-functional molecular architecture:
Ester Linkages: Provide strong dipole-dipole interactions with the polar nitrile groups of the NBR matrix, ensuring exceptional thermodynamic compatibility and preventing plasticizer exudation (blooming).
Ether Linkages & Bulky Aliphatic Chains: The hexyloxyethyl groups create significant steric hindrance, pushing polymer chains apart to increase free volume. This drastically depresses the glass transition temperature (
Tg
) and enhances chain mobility at sub-zero temperatures[3][4].
Mechanism of DHEA-induced plasticization via dipole interactions and free volume expansion.
Formulation Architecture
The following table outlines a standard self-validating formulation for a medical-grade, low-temperature NBR compound utilizing DHEA. All loadings are expressed in parts per hundred rubber (phr).
Table 1: Standard NBR/DHEA Formulation
Component
Chemical Name / Function
Loading (phr)
Rationale for Inclusion
Base Polymer
NBR (33% Acrylonitrile)
100.0
Balances polar oil resistance with baseline flexibility.
Reinforcing Filler
Carbon Black (N550)
40.0
Provides tensile strength and modulus.
Co-Filler
Precipitated Silica
15.0
Enhances tear strength for dynamic seals.
Plasticizer
Di(2-hexyloxyethyl) adipate
20.0
Depresses TR10; maintains low volatility.
Activator
Zinc Oxide (ZnO)
5.0
Activates sulfur crosslinking.
Co-Activator
Stearic Acid
1.5
Solubilizes ZnO; acts as an internal lubricant.
Curative
Sulfur
1.5
Primary crosslinking agent.
Accelerator
TBBS
1.5
Provides delayed-action scorch safety.
Experimental Protocols & Compounding Workflow
To ensure scientific integrity, the compounding of highly plasticized elastomers must follow a strict order of addition. Adding 20 phr of DHEA prematurely will cause a catastrophic loss of shear friction on the mill, leading to poor filler dispersion and compromised mechanical properties.
Objective: Achieve homogeneous dispersion of fillers and DHEA without inducing roll slippage or premature crosslinking (scorch).
Elastomer Mastication (0 - 2 mins): Set the two-roll mill to 40°C. Band the NBR matrix onto the front roll. Make 3/4 cuts from left to right to ensure the polymer is fully masticated and a smooth rolling bank is formed.
Activator & Co-Activator Addition (2 - 4 mins): Add ZnO and Stearic Acid. Causality: Adding these early ensures they are thoroughly distributed before the viscosity drops, which is critical for uniform crosslink density later.
Dry Filler Incorporation (4 - 10 mins): Slowly add Carbon Black and Silica. The compound will become stiff and dry. Do not add plasticizer yet. High shear forces are strictly required at this stage to break down filler agglomerates.
Fractional DHEA Titration (10 - 18 mins):
Add the DHEA in three equal fractions (~6.6 phr each).
Causality: DHEA acts as an external lubricant before it fully diffuses into the polymer chains. If added all at once, the rubber will "bag" (detach from the roll). Wait for the compound to fully absorb each fraction and regain its tight band on the roll before adding the next.
Curative Addition (18 - 22 mins): Ensure the stock temperature is strictly below 100°C. Add Sulfur and TBBS. Cross-cut the batch 5 times and pass it through a tight nip (0.5 mm) 3 times to finalize dispersion. Sheet off at 3 mm thickness.
Workflow for DHEA compounding into NBR, highlighting fractional plasticizer addition.
Protocol 2: Self-Validating Rheological Analysis
Because high volumes of plasticizer can dilute the concentration of curatives per unit volume, the system must be validated prior to molding.
Sample Preparation: Extract a 5g sample from the milled sheet.
MDR Testing: Place the sample in a Moving Die Rheometer (MDR) set to 160°C for 30 minutes with a 0.5° arc.
Validation Check:
Record
ML
(Minimum Torque) and
MH
(Maximum Torque).
Calculate
ΔS=MH−ML
.
Causality:
ΔS
is directly proportional to crosslink density. If
, the DHEA has over-diluted the curative matrix. The protocol dictates returning to Table 1 and increasing Sulfur/TBBS by 10%.
Performance Validation Metrics
Upon successful curing (compression molding at 160°C for
t90+2
mins), the physical properties of the DHEA-modified synthetic rubber should align with the following benchmarks.
Table 2: Rheological and Physical Validation Metrics
Property
Test Method
Target Metric (NBR + 20 phr DHEA)
Mooney Viscosity
ML(1+4) @ 100°C
45 - 55 MU
Cure Delta Torque (
ΔS
)
MDR @ 160°C
> 15.0 dN·m
Low-Temp Retraction (TR10)
ASTM D1329
< -35°C
Volume Swell (IRM 903 Oil)
70h @ 100°C
< +10%
The inclusion of Di(2-hexyloxyethyl) adipate reliably depresses the TR10 value to below -35°C, ensuring that pharmaceutical septa and fluid transfer hoses remain resilient and leak-free during cold-chain transport or cryogenic exposure.
References
US Environmental Protection Agency (EPA). "Hexanedioic acid, bis(2-(hexyloxy)ethyl) ester - Substance Details - SRS." EPA Substance Registry Services. Available at:[Link]
Taylor & Francis. "Rheological properties of dioctyl adipate-modified asphalt binder and elastomers." Combustion Science and Technology / T&F Online. Available at: [Link]
Application Note: Extraction of Di(2-hexyloxyethyl) Adipate from Environmental Water Samples
Target Audience: Researchers, Analytical Scientists, and Environmental Monitoring Professionals Matrix: Environmental Water (River, Tap, and Wastewater) Analytes: Di(2-hexyloxyethyl) adipate (CAS: 110-32-7) and related a...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Analytical Scientists, and Environmental Monitoring Professionals
Matrix: Environmental Water (River, Tap, and Wastewater)
Analytes: Di(2-hexyloxyethyl) adipate (CAS: 110-32-7) and related adipate plasticizers
Introduction & Physicochemical Rationale
Di(2-hexyloxyethyl) adipate (DHEA) is a specialty adipate ester utilized as a plasticizer to impart flexibility to synthetic polymers. Because plasticizers are added to the polymer melt in "free form" rather than being covalently bound, they readily leach into environmental water systems[1].
From an analytical perspective, DHEA presents a unique challenge. It consists of a non-polar adipic acid backbone esterified with two 2-hexyloxyethyl chains. The presence of both ester and ether linkages makes the molecule highly polarizable, yet its long aliphatic chains render it extremely hydrophobic overall. Extracting this semi-volatile organic compound (SVOC) from complex aqueous matrices requires robust sample preparation to achieve the low ng/L limits of quantification (LOQs) mandated by environmental regulations[2].
This guide details two field-proven methodologies for DHEA extraction: Solid-Phase Extraction (SPE) using polymeric sorbents, and Dispersive Liquid-Liquid Microextraction (DLLME) .
Scientific Integrity: The Self-Validating Blank System
A critical failure point often overlooked in adipate analysis is the generation of false positives due to ubiquitous laboratory background contamination[1]. A protocol is only as trustworthy as its procedural blank.
The Causality of Contamination:
Deionized (DI) water systems often store water in plastic tanks, and standard HPLC tubing contains plasticizers. These materials continuously leach adipates into the "pure" water used for blanks and standards. If you do not control for this, your baseline will be artificially elevated, rendering trace analysis impossible[1].
Mandatory Validation Protocol:
Glassware Decontamination: Bake all glassware (beakers, volumetric flasks, extraction tubes) at 400°C for a minimum of 4 hours to volatilize any residual organic contaminants. Never use plastic labware.
DI Water Verification: Before executing any extraction, collect a 1-liter sample of your laboratory's DI water. Extract it via liquid-liquid extraction (LLE) using 50 mL of methylene chloride. Dry the extract with anhydrous sodium sulfate, concentrate it to 1 mL, and analyze it via GC-MS[1].
Action Threshold: If the adipate background in the DI water exceeds your target LOQ, you must switch to LC-MS grade bottled water or install an activated carbon polishing filter on your water system.
Protocol A: Solid-Phase Extraction (SPE)
Mechanistic Rationale:
For DHEA, a Hydrophilic-Lipophilic Balance (HLB) polymeric sorbent is the gold standard[2]. The divinylbenzene moiety of the HLB sorbent captures the non-polar hexyl chains of DHEA via van der Waals forces, while the N-vinylpyrrolidone moiety interacts with the ether and ester oxygen atoms via dipole-dipole interactions and hydrogen bonding. This dual-retention mechanism ensures near-quantitative recovery[2].
Step-by-Step Methodology:
Sample Preparation: Filter 500 mL of the environmental water sample through a 0.45 µm glass fiber filter to remove suspended particulate matter. Adjust the pH to 6.0 using dilute HCl or NaOH to standardize the matrix[2].
Cartridge Conditioning: Pass 10 mL of acetonitrile followed by 10 mL of Milli-Q water through a 200 mg HLB cartridge.
Causality: Acetonitrile solvates the polymer chains, opening the pore structure to maximize surface area. The subsequent water wash replaces the organic solvent, preventing premature elution of the analyte during sample loading[2].
Sample Loading: Load the 500 mL water sample onto the cartridge at a strictly controlled flow rate of 5 mL/min. Exceeding this rate will cause breakthrough due to insufficient residence time for mass transfer.
Washing & Drying: Wash the cartridge with 5 mL of Milli-Q water to remove polar matrix interferences. Apply a vacuum (-15 inHg) for 20 minutes to dry the sorbent completely.
Causality: Residual water in the sorbent pores will form an immiscible barrier with the elution solvent, drastically reducing the recovery of the highly lipophilic DHEA[2].
Elution: Elute the target analytes using 10 mL of ethyl acetate. Evaporate the eluate to near dryness under a gentle stream of ultra-pure nitrogen and reconstitute in 1 mL of hexane for GC-MS analysis.
Mechanistic Rationale:
DLLME is a miniaturized, green-chemistry alternative to SPE. A mixture of an extraction solvent (high density, high affinity for DHEA) and a disperser solvent (miscible in both water and the extraction solvent) is rapidly injected into the aqueous sample. The disperser solvent lowers the interfacial tension, creating a cloudy microemulsion. This exponentially increases the surface area for mass transfer, allowing the hydrophobic adipate to partition into the extraction phase in seconds, yielding massive enrichment factors[3].
Step-by-Step Methodology:
Solvent Mixture Preparation: In a clean glass vial, mix 100 µL of a dense extraction solvent (e.g., chloroform or a hydrophobic Natural Deep Eutectic Solvent [NADES]) with 1.0 mL of a disperser solvent (e.g., acetonitrile)[3].
Microemulsion Formation: Place 10.0 mL of the filtered water sample into a 15 mL glass centrifuge tube with a conical bottom. Rapidly inject the solvent mixture into the water sample using a glass syringe. A cloudy state will instantly form.
Extraction: Vortex the tube for 60 seconds to maintain the microemulsion and ensure thermodynamic equilibrium is reached.
Phase Separation: Centrifuge the sample at 4000 rpm for 5 minutes. The extraction solvent will sediment at the bottom of the conical tube.
Collection: Carefully withdraw the sedimented organic droplet (approx. 80 µL) using a micro-syringe, transfer it to a low-volume insert vial, and inject 1 µL directly into the GC-MS[4].
Quantitative Data Presentation
The following table summarizes the performance metrics and resource requirements of the two protocols based on standard adipate extraction profiles.
Parameter
Protocol A: SPE (HLB Sorbent)
Protocol B: DLLME
Optimal Sample Volume
50 - 500 mL
5 - 10 mL
Organic Solvent Consumed
20 - 25 mL
< 1.5 mL
Enrichment Factor (EF)
50 - 100
200 - 400
Total Extraction Time
45 - 60 minutes
< 10 minutes
Typical Recovery Rate
85 - 112%
75 - 95%
Matrix Effect Susceptibility
Low (Extensive washing removes salts)
Moderate (Lipids may co-extract)
Automation Potential
High (Compatible with auto-SPE)
Low (Requires manual syringe handling)
Experimental Workflow Visualization
Figure 1: Parallel workflows for SPE and DLLME extraction of adipates from environmental water.
References
Santana-Mayor, Á., et al. "Extraction of Phthalic Acid Esters and Di(2-ethylhexyl) Adipate from Tap and Waste Water Samples Using Chromabond® HLB as Sorbent Prior to Gas Chromatography-Mass Spectrometry Analysis." Molecules (MDPI), 2020. Available at:[Link]
Taylor, A. "5 Sources of Phthalate and Adipate Contamination You Probably Didn't Know About." Biotage Environmental Testing Insights, 2023. Available at:[Link]
Fakhari, F., et al. "Combining dispersive solid phase extraction using an inexpensive sorbent with dispersive liquid–liquid microextraction for the efficient extraction of some plasticisers from plastic-packed liquids." International Journal of Environmental Analytical Chemistry (Taylor & Francis), 2021. Available at:[Link]
Santana-Mayor, Á., et al. "Quality assessment of environmental water by a simple and fast non-ionic hydrophobic natural deep eutectic solvent-based extraction procedure combined with liquid chromatography tandem mass spectrometry for the determination of plastic migrants." PubMed Central (PMC), 2021. Available at:[Link]
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Polymer Chemists, Materials Scientists, and Biomedical Device Engineers
Document Type: Technical Application Note & Standard Operating Protocol (SOP)
Executive Summary
Polylactic acid (PLA) is a premier biodegradable aliphatic polyester utilized extensively in biomedical devices, drug delivery matrices, and sustainable packaging. However, its inherent brittleness and low elongation at break (<5%) severely limit its application in flexible formats. This application note details the robust methodology for incorporating Di(2-hexyloxyethyl) adipate (DHEA) [1], an advanced ether-ester plasticizer, into a PLA matrix. By leveraging DHEA's unique molecular architecture, researchers can achieve highly ductile, flexible PLA films without compromising the polymer's biodegradability or optical clarity.
Scientific Rationale: The Role of Ether-Ester Adipates
The selection of a plasticizer is dictated by its miscibility with the host polymer and its ability to lower the glass transition temperature (
Tg
). Standard aliphatic plasticizers (e.g., dioctyl adipate) often suffer from poor miscibility with PLA at concentrations above 10%, leading to phase separation and exudation (migration)[2].
DHEA (CAS: 110-32-7) overcomes this limitation through its dual-functional structure. The aliphatic adipate core provides high free volume, while the ether linkages in the hexyloxyethyl chains act as hydrogen bond acceptors[3]. These ether oxygens interact favorably with the methine hydrogens and terminal hydroxyl groups of the PLA backbone. This specific interaction weakens intermolecular PLA-PLA dipole forces, facilitating deeper intercalation of the plasticizer and resulting in a homogenous, single-phase blend with vastly improved chain mobility and elongation at break[4].
Mechanistic Pathway
Fig 1. Mechanistic pathway of PLA plasticization by ether-ester DHEA.
Materials and Reagents
Base Polymer: Polylactic Acid (PLA) resin (e.g., Ingeo™ Biopolymer 4043D, NatureWorks), optimized for film extrusion.
Thermal Stabilizer: Irganox 1010 (0.2 wt%) to prevent thermo-oxidative degradation during melt processing[2].
Experimental Workflow
Fig 2. Schematic workflow for compounding DHEA plasticizer into a PLA matrix.
Detailed Protocol: Compounding & Film Fabrication
Step 1: Pre-Processing and Desiccation
Causality: PLA is highly susceptible to hydrolytic degradation at elevated temperatures. Moisture content must be strictly reduced to <250 ppm to prevent chain scission and loss of molecular weight during extrusion.
Place PLA pellets in a vacuum desiccant oven.
Dry at 80°C under vacuum (-0.08 MPa) for a minimum of 6 hours.
Store dried pellets in a moisture-barrier foil bag until immediately before use.
Step 2: Melt Compounding via Twin-Screw Extrusion
Causality: A co-rotating twin-screw extruder ensures high shear mixing, which is critical for dispersing the liquid DHEA uniformly into the highly viscous PLA melt.
Configure the twin-screw extruder (L/D ratio of 40:1) with a temperature profile from hopper to die: 150°C / 165°C / 175°C / 180°C / 175°C .
Introduce PLA pellets and Irganox 1010 via the main gravimetric feeder.
Inject liquid DHEA downstream (e.g., at zone 3) using a heated precision liquid dosing pump. Note: Downstream injection prevents premature volatilization and hopper bridging.
Maintain a screw speed of 100–150 rpm.
Quench the extruded strand in a 30°C water bath and pelletize. Dry the compounded pellets at 60°C for 12 hours.
Step 3: Cast Film Extrusion
Feed the compounded PLA/DHEA pellets into a single-screw cast film extruder.
Set the die temperature to 175°C.
Extrude the melt onto a chill roll maintained at 30°C to rapidly quench the film, suppressing large spherulite formation and preserving optical clarity.
Collect the film (target thickness: 50–100 µm) on a winding roll.
Self-Validating Analytical Methods
To ensure the protocol was successful, the system must self-validate through specific thermo-mechanical checkpoints.
A. Differential Scanning Calorimetry (DSC) for Miscibility Validation
Protocol: Heat samples from 0°C to 200°C at 10°C/min under nitrogen.
Validation Logic: A successful, homogenous plasticization will yield a single, shifted Glass Transition Temperature (
Tg
) . If two distinct
Tg
values are observed, phase separation has occurred, indicating either poor mixing or exceeding the thermodynamic solubility limit of DHEA in PLA[5].
B. Tensile Testing (ASTM D882)
Protocol: Test 15 mm wide film strips at a crosshead speed of 50 mm/min using a universal testing machine.
Validation Logic: Effective plasticization fundamentally alters the failure mechanism from brittle fracture to ductile yielding. A successful batch will show a dramatic drop in tensile modulus and a logarithmic increase in elongation at break[6].
Expected Quantitative Outcomes
The table below summarizes the expected thermo-mechanical shifts when incorporating DHEA into PLA, demonstrating the transition from a rigid plastic to a flexible elastomer-like material.
Formulation
Tg
(°C)
Tensile Strength (MPa)
Elongation at Break (%)
Visual Appearance
Neat PLA
60.5
62.0
4.5
Highly transparent, rigid
PLA + 10 wt% DHEA
46.2
41.5
185.0
Transparent, flexible
PLA + 20 wt% DHEA
34.8
26.0
410.0
Transparent, highly ductile
Field-Proven Insights & Troubleshooting
Issue: Exudation (Blooming) on Film Surface over time.
Cause: The DHEA concentration exceeds its miscibility limit in the PLA matrix, or the film was subjected to prolonged high-temperature storage, driving the plasticizer to the surface.
Solution: Cap the DHEA concentration at 15-20 wt%. If higher flexibility is required, utilize a ternary blend approach by incorporating a secondary biopolymer like Poly(butylene adipate-co-terephthalate) (PBAT)[3].
Issue: Severe drop in melt viscosity during extrusion.
Cause: Hydrolytic degradation of PLA due to residual moisture, compounded by the lubricating effect of the adipate ester.
Solution: Re-verify the drying protocol. Ensure PLA moisture is <250 ppm. Lower the processing temperature profile by 5–10°C to increase melt strength.
Shirai, M. A., et al. (2015). Poly(lactic acid)/thermoplastic starch sheets: effect of adipate esters on the morphological, mechanical and barrier properties. Redalyc.
Zhang, Y., et al. (2015). Poly(Ester-Co-Ether) as a Potential “Green” Plasticizer for Poly(Lactic Acid). Atlantis Press.
Ilyas, R. A., et al. (2023). Recent Approaches to the Plasticization of Poly(lactic Acid) (PLA) (A Review). Semantic Scholar.
Wang, L., et al. (2018). An environmentally sustainable plasticizer toughened polylactide. RSC Publishing.
Thongchai, W., et al. (2020). Plasticization Effect of Poly(Lactic Acid) in the Poly(Butylene Adipate–co–Terephthalate) Blown Film for Tear Resistance Improvement. PMC.
Advanced Sample Preparation and Quantification Protocols for Di(2-hexyloxyethyl) Adipate
The Analytical Challenge & Mechanistic Context Di(2-hexyloxyethyl) adipate (CAS: 110-32-7), also known as hexanedioic acid bis(2-(hexyloxy)ethyl) ester, is a lipophilic plasticizer with a molecular formula of C₂₂H₄₂O₆ an...
Author: BenchChem Technical Support Team. Date: April 2026
The Analytical Challenge & Mechanistic Context
Di(2-hexyloxyethyl) adipate (CAS: 110-32-7), also known as hexanedioic acid bis(2-(hexyloxy)ethyl) ester, is a lipophilic plasticizer with a molecular formula of C₂₂H₄₂O₆ and a molecular weight of 402.57 g/mol 1[1]. As regulatory scrutiny over traditional phthalates intensifies, alternative plasticizers like adipates are increasingly utilized in food packaging, medical devices, and consumer goods.
The primary hurdle in quantifying Di(2-hexyloxyethyl) adipate is not instrumental sensitivity, but rather ubiquitous background contamination and severe matrix effects . Because adipates are highly lipophilic (high Log P), they readily co-extract with endogenous lipids, triglycerides, and free fatty acids from biological and food matrices. In LC-MS/MS platforms, these co-eluting lipids rapidly exhaust the available charge in the electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source, leading to unpredictable signal suppression. In GC-MS systems, they cause baseline drift and active site contamination in the inlet liner.
Experimental Rationale: The "Why" Behind the Workflow
To achieve reliable quantification, the sample preparation must selectively partition the neutral adipate from acidic and zwitterionic interferents.
Solvent Selection: Acetonitrile is preferred for initial extraction because it effectively precipitates proteins while maintaining complete solubility of the lipophilic Di(2-hexyloxyethyl) adipate.
Solid Phase Extraction (SPE) Chemistry: We employ a Mixed-Mode Anion Exchange (MAX) sorbent. The causality here is critical: food and biological matrices are rich in acidic lipids (e.g., free fatty acids). The MAX cartridge retains these acidic interferences via strong anion exchange. Because Di(2-hexyloxyethyl) adipate is a neutral ester, it does not bind to the ion-exchange sites and can be selectively eluted using an organic solvent without acidic modifiers,2[2].
Turbulent Flow Chromatography (TFC): For high-throughput liquid samples,3[3]. The high flow rate creates turbulence that washes large biomolecules to waste, while the small adipate molecules diffuse into the porous stationary phase before being back-flushed onto the analytical column[4].
Step-by-Step Methodologies
Protocol A: Solid Food and Tissue Matrices (e.g., Meat, Sausage)
Note: All glassware must be baked at 400°C for 4 hours prior to use. Avoid all PTFE/plastic consumables.
Homogenization: Mince and weigh 5.0 g of the sample into a baked glass centrifuge tube.
Extraction: Add 10 mL of HPLC-grade Acetonitrile. Vortex vigorously for 2 minutes to induce protein precipitation and partition the adipate into the organic phase.
Centrifugation: Centrifuge at 5000 rpm for 5 minutes to pellet the precipitated proteins and insoluble matrix[3].
SPE Cleanup:
Condition an Oasis MAX cartridge (or equivalent) with 3 mL Methanol followed by 3 mL LC-MS grade water.
Load the sample supernatant onto the cartridge.
Wash with 3 mL of 5% ammonium hydroxide in water to remove polar neutral interferences.
Elute the target Di(2-hexyloxyethyl) adipate with 5 mL of Hexane/Ethyl Acetate (1:1, v/v). Acidic lipids will remain bound to the sorbent[2].
Concentration: Evaporate the eluate to dryness under a gentle stream of ultra-pure Nitrogen (N₂) at 35°C.
Reconstitution: Reconstitute in 1.0 mL of Methanol (for LC-MS/MS) or Hexane (for GC-MS).
Protocol B: Environmental Dust and Particulates
Preparation: Sieve indoor dust samples to <63 µm. Weigh 50 mg into a baked glass vial.
Ultrasonic Extraction: Add 2 mL of Hexane/Acetone (1:1, v/v). Ultrasonicate for 15 minutes to disrupt particle-bound plasticizers.
Filtration: Pass the extract through a 0.2 µm glass-fiber or stainless-steel filter (do not use plastic syringe filters).
Analysis Prep: Evaporate to dryness and reconstitute in 1 mL Acetonitrile.5[5].
Protocol C: High-Throughput Liquid Matrices via Automated TFC
Spiking: Pipette 250 µL of the liquid matrix (e.g., serum, milk, or beverage) directly into an LC vial. Add 100 µL of the internal standard working mixture.
Dilution: Fill to a final volume of 1 mL with Methanol and vortex for 10 seconds.
Centrifugation: Centrifuge for 5 minutes at 5000 rpm to remove precipitated proteins. Transfer the supernatant to a clean glass vial using a glass Pasteur pipette[3].
Online Cleanup: Inject directly into an LC-MS/MS system equipped with 4[4].
Sample preparation workflow for adipate quantification.
Self-Validating Quality Control System
A robust plasticizer assay must be designed as a self-validating system to continuously monitor for false positives caused by environmental contamination.
Procedural Blanks: Must be processed every 10 samples. If the blank signal exceeds 20% of the Lower Limit of Quantification (LOQ), the batch must be halted and the contamination source (e.g., solvent impurities, HVAC dust) investigated.
Isotopic Internal Standardization: Samples must be spiked with a deuterated analog (e.g., DEHA-d8) prior to extraction. This acts as an internal self-correction mechanism for both physical extraction losses and ionization suppression in the MS source.
Matrix-Matched Calibration: Because matrix components inevitably alter ionization efficiency, calibration curves must be prepared in a pre-extracted blank matrix rather than neat solvent. 2[2].
Self-validating quality control logic for plasticizer analysis.
Quantitative Performance Summaries
By applying the mechanistic principles outlined above,6[6]. The table below summarizes expected validation parameters across different matrices based on authoritative methodologies:
GC/MS method for the determination of adipate plasticizers in ham sausage and its application to kinetic and penetration studies
Source: PubMed (NIH)
URL:[Link]
A multi-technique approach for the quantification of 60 plasticizers and selected additives using GC-and LC-MS/MS and its application for beverages in the BfR MEAL study
Source: ResearchGate
URL:[Link]
LC/MS method to determine plasticizers in indoor dust
Source: IRBnet
URL:[Link]
Simultaneous analysis of several plasticizer classes in different matrices by on-line turbulent flow chromatography-LC–MS/MS
Source: PMC (NIH)
URL:[Link]
Application Notes and Protocols: Di(2-hexyloxyethyl) Adipate in Synthetic Base Oils and Advanced Lubricants
Executive Summary & Chemical Rationale Di(2-hexyloxyethyl) adipate (CAS: 110-32-7) is a highly specialized synthetic ester that bridges the structural properties of traditional aliphatic diesters and polyethers[1]. In th...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Chemical Rationale
Di(2-hexyloxyethyl) adipate (CAS: 110-32-7) is a highly specialized synthetic ester that bridges the structural properties of traditional aliphatic diesters and polyethers[1]. In the formulation of advanced synthetic base oils and lubricants, standard adipate diesters (such as Dioctyl Adipate, DOA) are frequently utilized as Group V co-base stocks to enhance low-temperature fluidity and improve the solubility of polar additives in non-polar matrices like Polyalphaolefins (PAOs)[2].
However, Di(2-hexyloxyethyl) adipate differentiates itself through its hybrid "ether-ester" architecture. By integrating ether linkages (-C-O-C-) into the hexyloxyethyl side chains, this molecule functions as an oligoether ester (OEE). The ether functional groups significantly increase the molecular free volume—further depressing the pour point—while providing additional electronegative lone pairs. These lone pairs act as multi-dentate anchoring sites, drastically improving chemisorption onto ferrous metal surfaces to form a robust boundary lubrication film[3].
Physicochemical Profiling
To understand the formulatory advantages of Di(2-hexyloxyethyl) adipate, it is essential to benchmark its properties against standard Group IV (PAO) and standard Group V (DOA) base oils. The inclusion of ether linkages lowers the rotational barrier of the molecule, resulting in superior low-temperature performance and a higher viscosity index.
Table 1: Comparative Physicochemical Profile of Base Oils
Note: Data synthesized from empirical oligoether ester and adipate diester tribological profiles.
Mechanistic Insights: The Ether-Ester Advantage in Tribology
The tribological superiority of Di(2-hexyloxyethyl) adipate relies on its dual-functional backbone. Under extreme pressure conditions where hydrodynamic fluid films collapse, the molecule relies on boundary lubrication. The ester carbonyls (-C=O) and the ether oxygens (-O-) both possess lone pairs of electrons. Together, they create a multi-dentate adsorption mechanism on the nascent, positively charged asperities of a wearing metal surface. This dense, chemisorbed monolayer prevents direct metal-to-metal contact more effectively than single-functional esters.
Fig 1. Structure-property pathways of Di(2-hexyloxyethyl) adipate in boundary lubrication.
Experimental Protocols
Protocol 1: Co-Base Oil Blending and Solvency Validation
Objective: Integrate Di(2-hexyloxyethyl) adipate into a Group IV PAO matrix to solubilize polar anti-wear additives (e.g., Zinc Dialkyldithiophosphate - ZDDP).
Causality: PAOs are purely non-polar hydrocarbons that struggle to dissolve polar additives, leading to additive dropout (precipitation) over time. The ether and ester dipoles in Di(2-hexyloxyethyl) adipate induce dipole-dipole interactions with the additives, acting as a solubilizing bridge between the additive and the PAO matrix.
Methodology:
Accurately weigh 85% w/w PAO 4 and 15% w/w Di(2-hexyloxyethyl) adipate into a clean borosilicate glass vessel.
Heat the mixture to 60°C under continuous magnetic stirring (400 RPM). Reasoning: Moderate heating reduces the kinematic viscosity, enhancing kinetic mixing without thermally degrading the ester bonds.
Introduce 1.0% w/w ZDDP dropwise into the vortex of the blend.
Maintain temperature and stirring for exactly 30 minutes to ensure complete homogenization.
Self-Validation System:
To confirm true solubilization rather than metastable micelle formation, extract a 10 mL aliquot and subject it to thermal cycling (-20°C for 12 hours, followed by 80°C for 12 hours). Measure the Nephelometric Turbidity Units (NTU) using a turbidimeter.
Pass Criteria: An NTU < 2.0 confirms stable, complete solubilization.
Failure Correction: If NTU > 2.0 (indicating additive dropout), increase the ether-ester ratio by 2% increments and repeat the validation.
Protocol 2: Tribological Film Formation Assay (Four-Ball Wear Test)
Objective: Quantify the boundary lubrication efficacy of the ether-ester modified formulation using the ASTM D4172 standard framework.
Causality: By subjecting the fluid to extreme pressure, the hydrodynamic film is forced to collapse. This isolates and tests the ability of the ether and ester lone pairs to chemisorb onto the steel and form a sacrificial protective layer[3].
Methodology:
Clean four standard AISI 52100 steel test balls sequentially with petroleum ether and acetone. Dry completely under a stream of high-purity nitrogen. Reasoning: Any residual manufacturing oils will act as competing surfactants, skewing the adsorption data of the target ester.
Assemble three balls in the stationary tribometer cup and submerge them in 15 mL of the test formulation.
Lock the fourth ball into the rotating chuck.
Apply a normal load of 392 N (40 kgf) and run the spindle at 1200 RPM for 60 minutes at a controlled fluid temperature of 75°C.
Self-Validation System:
Post-test, wash the three stationary balls with hexane. Measure the Wear Scar Diameter (WSD) across the X and Y axes using an optical microscope.
Primary Validation: A WSD reduction of >20% compared to a neat PAO baseline validates the successful formation of the chemisorbed ether-ester boundary film.
Secondary Cross-Validation: Analyze the wear scar via Energy-Dispersive X-ray Spectroscopy (EDS). The detection of a carbon/oxygen-rich tribofilm layer exclusively within the scar boundaries confirms the targeted chemisorption of the oligoether ester.
Safety and Toxicological Grounding
When integrating novel synthetic base oils into laboratory or commercial workflows, toxicological profiling is paramount for occupational safety. According to the US EPA Substance Registry Services, Di(2-hexyloxyethyl) adipate (Internal Tracking Number: 650127) is tracked under standard chemical substance regulations[1].
Toxicological evaluations of complex adipate diesters indicate a generally favorable safety profile[4]. Due to its high molecular weight (402.57 g/mol ) and extremely low vapor pressure, inhalation risks at room temperature are negligible. However, primary safety considerations must focus on mild dermal or ocular irritation. Formulators must ensure adequate local exhaust ventilation (LEV) to prevent the inhalation of oil mists or aerosols generated during high-shear blending or extreme-pressure tribological testing. Standard PPE (nitrile gloves, splash goggles) is required during all protocols.
References
US EPA Substance Registry Services - Hexanedioic acid, bis(2-(hexyloxy)ethyl) ester - Substance Details. US Environmental Protection Agency.
Zschimmer & Schwarz - Diesters for High-Performance Lubricant Base Stocks. ZS Lubes.
ResearchGate - Low-viscosity oligoether esters (OEEs) as high-efficiency lubricating oils: Insight on their structure‒lubricity relationship. Friction Journal.
preventing Di(2-hexyloxyethyl) adipate migration and leaching in flexible PVC
Welcome to the Technical Support and Troubleshooting Center for Polymer Science and Drug Delivery. This specialized guide addresses the critical challenge of preventing Di(2-hexyloxyethyl) adipate (DHEA) migration and le...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support and Troubleshooting Center for Polymer Science and Drug Delivery. This specialized guide addresses the critical challenge of preventing Di(2-hexyloxyethyl) adipate (DHEA) migration and leaching from flexible Polyvinyl Chloride (PVC) matrices, a pervasive issue in the design of medical devices, IV tubing, and pharmaceutical packaging.
Part 1: Diagnostic FAQ – Understanding DHEA Migration Mechanics
Q1: Why does Di(2-hexyloxyethyl) adipate (DHEA) migrate out of our medical-grade PVC into lipophilic drug formulations?A1: DHEA (CAS: 110-32-7) is a specialty monomeric plasticizer. Unlike the polymer backbone, DHEA molecules are not covalently bound to the PVC matrix; they simply occupy the free volume between polymer chains to reduce intermolecular forces and impart flexibility. Migration is a thermodynamically driven mass transfer process. Because DHEA contains ether linkages (hexyloxyethyl groups), it possesses a unique polarity that increases its chemical affinity for certain aqueous and lipophilic drug formulations. When the PVC is exposed to elevated temperatures or concentration gradients, the kinetic energy of DHEA increases, causing bulk diffusion to the surface (exudation) and subsequent extraction into the contact media[1, 2].
Mechanism of DHEA plasticizer migration and leaching from flexible PVC.
Q2: How can we accurately quantify the depth and rate of DHEA migration in real-time without destroying the sample?A2: Traditional gravimetric methods (like UNI EN ISO 177) only measure macroscopic weight loss, which fails to provide spatial resolution. To troubleshoot localized depletion, we recommend Confocal Raman Microspectroscopy . This technique allows you to map the concentration profile of DHEA across the Z-axis (depth) of the PVC by tracking the ratio of the ester carbonyl stretch (~1735 cm⁻¹) of the adipate against the C-Cl stretch (~630–690 cm⁻¹) of the PVC backbone. This provides a self-validating, non-destructive gradient map of plasticizer depletion[3].
Part 2: Troubleshooting Guide – Interventions to Prevent Leaching
If your drug development pipeline is experiencing API adsorption or toxicity failures due to DHEA leaching, you must implement a barrier or structural modification.
Intervention 1: Surface Passivation (Coatings & Fluorination)
Creating a dense surface barrier prevents the kinetic escape of DHEA molecules.
Direct Fluorination: Exposing the PVC surface to molecular fluorine gas creates covalent C-F bonds. This dramatically increases surface energy and creates an impermeable barrier, reducing plasticizer migration to below the limit of quantification (LOQ) while maintaining ISO EN 10993-5 cytotoxicity standards[4].
Biopolymer Coatings: Phase-transitioned lysozyme (PTL) combined with sodium alginate (SA) forms an amyloid-like dense nanoparticle layer (~210 nm thick). By reducing the surface pore size to ~1.3 nm (smaller than the molecular size of DHEA), leaching is inhibited by ~92%[5].
Polydopamine (PDA) & Cold Plasma: A three-step process utilizing argon cold plasma, PDA coating, and thermal annealing creates a highly cross-linked barrier that reduces adipate migration by up to 61.5%[7].
Intervention 2: Internal Plasticization (Covalent Bonding)
For applications where surface coatings might delaminate under mechanical stress (e.g., peristaltic pump tubing), internal plasticization is required. By utilizing azide-alkyne click chemistry or thiol displacement, functionalized adipate derivatives can be covalently bonded directly to the PVC polymer backbone. Because the plasticizer is chemically anchored, thermodynamic migration is completely suppressed (zero migration)[8].
Quantitative Comparison of Mitigation Strategies
Mitigation Strategy
Mechanism of Action
Barrier Efficiency (% Reduction)
Biocompatibility (ISO 10993)
Scalability & Cost
Internal Plasticization
Covalent anchoring to PVC backbone via click chemistry
100% (Zero Migration)
High
Low Scalability / High Cost
F₂ Gas Fluorination
Covalent C-F bond formation at the polymer surface
>95% (Below LOQ)
High (L929 cell safe)
High Scalability / Low Cost
PTL/SA Biocoating
Amyloid-like biopolymer nanoparticle dense layer
~92%
High
High Scalability / Low Cost
PDA + Cold Plasma
Catecholamine cross-linking forms a conformal barrier
~61.5%
High
Mod. Scalability / Med. Cost
Part 3: Self-Validating Experimental Protocols
To ensure rigorous scientific integrity, the following methodologies are designed as self-validating systems. They include built-in controls to verify causality at each step.
Causality Focus: PVC is inherently inert. Polydopamine cannot adhere effectively without surface activation. Argon plasma generates free radicals that form hydroxyl groups upon air exposure, providing the necessary anchoring sites for the catecholamines in dopamine.
Step-by-step workflow for polydopamine surface passivation and migration assay.
Step 1: Surface Activation (Argon Plasma)
Clean flexible PVC samples (containing DHEA) with ethanol and dry under N₂. Control: Keep one set of untreated PVC as a baseline.
Place samples in a low-pressure cold plasma reactor. Purge with Argon gas.
Self-Validation: Measure the Water Contact Angle (WCA) immediately. A successful plasma treatment will drop the WCA from ~96° (hydrophobic) to <40° (hydrophilic).
Step 2: Polydopamine Coating
Prepare a 2 mg/mL solution of dopamine hydrochloride in 10 mM Tris buffer. Adjust pH to 8.5. Causality: The alkaline pH is strictly required to trigger the spontaneous oxidative polymerization of dopamine.
Submerge the plasma-treated PVC samples in the solution and incubate at room temperature for 24 hours under constant agitation.
Rinse thoroughly with deionized water to remove unreacted monomer. The samples should exhibit a distinct dark-brown tint, confirming PDA deposition.
Step 3: Thermal Annealing
Transfer the coated PVC to a vacuum oven.
Anneal at 140°C for 2 hours. Causality: Annealing drives out residual solvent and promotes secondary cross-linking of the PDA network, shrinking the pore size to block the bulky DHEA molecules.
Step 4: GC-MS Migration Assay (Extraction)
Submerge the coated PVC and the uncoated Control PVC in hexane (a harsh extraction simulant) for 24 hours at 37°C.
Analyze the hexane extracts using Gas Chromatography-Mass Spectrometry (GC-MS). Use a standard calibration curve of pure DHEA to quantify the concentration.
Calculate the barrier efficiency: [(Control DHEA - Coated DHEA) / Control DHEA] * 100.
Protocol B: Confocal Raman Microspectroscopy for Depth Profiling
Causality Focus: To prove that a coating works, you must demonstrate that the plasticizer remains trapped in the bulk polymer rather than just washing off the surface.
Sample Preparation: Cryo-microtome the PVC sample (Control vs. Coated) at -40°C to expose a clean cross-section without smearing the polymer phases.
Spectral Mapping: Mount the cross-section on a Confocal Raman microscope (e.g., 532 nm laser). Set the mapping grid to scan from the core of the PVC out to the coated edge in 1 µm steps.
Data Acquisition: Acquire spectra at each point. Integrate the area under the DHEA ester peak (~1735 cm⁻¹) and normalize it against the PVC C-Cl peak (~630 cm⁻¹).
Validation: Plot the normalized DHEA ratio against depth. In an uncoated sample, you will observe a "depletion curve" (low concentration at the edge, high in the core). In a successfully coated sample, the concentration profile will remain flat right up to the PDA/Fluorine barrier, proving the coating successfully halted bulk diffusion.
References
Bastone Plastics.
D-NB / Springer.
CNR-IRIS. Migration of plasticizers from flexible PVC: Monitoring the concentration profiles by confocal Raman microspectroscopy. Link
PubMed.
SPE Foundation. Coating to Prevent Plasticizer Leaching in Medical Devices. Plastics Engineering. Link
ResearchGate.
PubMed.
ACS Publications.
Optimization
Technical Support Center: Optimizing Di(2-hexyloxyethyl) Adipate Synthesis
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals troubleshoot and optimize the synthesis of Di(2-hex...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals troubleshoot and optimize the synthesis of Di(2-hexyloxyethyl) adipate.
The esterification of adipic acid with 2-hexyloxyethanol presents unique challenges. Unlike simple aliphatic alcohols, 2-hexyloxyethanol contains an ether linkage that is sensitive to harsh acidic conditions. Achieving a >95% yield requires a precise balance of thermodynamic shifting, targeted catalysis, and strategic water removal.
Core Principles & Reaction Causality
The synthesis of Di(2-hexyloxyethyl) adipate is a classic reversible Fischer esterification. The fundamental causality dictating your yield is Le Chatelier’s Principle : the accumulation of the water byproduct will strictly limit conversion by accelerating the reverse hydrolysis reaction.
Furthermore, the choice of catalyst is critical. Traditional Brønsted acids (like sulfuric acid) can protonate the ether oxygen of 2-hexyloxyethanol at elevated temperatures, leading to ether cleavage and unwanted side products. Transitioning to a Lewis acid (e.g., Titanium tetrabutoxide) or a biocatalyst (immobilized lipase) lowers the activation energy without introducing destructive proton gradients[1].
Logical relationship of esterification equilibrium and the causal effect of water removal.
Troubleshooting Guide & FAQs
Q1: My reaction conversion is plateauing at 80-85% despite prolonged heating. How do I push it to completion?A1: This is a classic equilibrium limitation. Prolonged heating does not shift the thermodynamic equilibrium; it only accelerates the rate at which equilibrium is reached. To push past 85%, you must actively remove water.1 demonstrates that applying a vacuum of 6.7 kPa continuously removes water, shifting the equilibrium to achieve 100 mol% conversion within 3 hours[1].
Q2: I am detecting impurities and discoloration in my final product. What is causing this?A2: If you are using a strong homogenous chemical catalyst (like p-Toluenesulfonic acid or sulfuric acid) at high temperatures (>150°C), you are likely inducing ether cleavage of the 2-hexyloxyethanol or degrading the ester. These side reactions lead to toxicity, corrosion, and dark byproducts[2]. Switch to a mild Lewis acid like Titanium tetrabutoxide, which activates the carboxylic acid without aggressive Brønsted acidity[1].
Q3: What is the optimal stoichiometry to maximize yield without wasting expensive 2-hexyloxyethanol?A3: While the theoretical molar ratio of adipic acid to alcohol is 1:2, empirical optimization shows that a 1:2.5 ratio is optimal for medium-to-long chain alcohols[2]. This slight excess compensates for minor evaporative losses during vacuum application and provides the necessary thermodynamic driving force without requiring extensive downstream distillation[1].
Diagnostic workflow for troubleshooting sub-optimal esterification yields.
Self-Validating Experimental Protocols
To ensure reproducibility and high E-E-A-T standards, the following protocols incorporate built-in validation steps.
Protocol A: Lewis Acid-Catalyzed Synthesis (Industrial Scale-Up)
This protocol utilizes a transition metal catalyst to avoid ether cleavage while maintaining rapid kinetics.
Substrate Charging: In a high-pressure stainless-steel reactor, charge 1.0 mol of Adipic Acid and 2.5 mol of 2-Hexyloxyethanol.
Catalyst Addition: Add a catalytic amount (approx. 0.02 g) of Titanium tetrabutoxide (
Ti(OBu)4
). Causality: The Lewis acid counteracts the decreasing reaction rate by activating the carboxylic acid, enabling equilibrium to be reached faster without degrading the ether linkages[1].
Heating & Agitation: Seal the reactor and heat to 150°C under a nitrogen atmosphere with 200 rpm agitation.
Equilibrium Shifting: Gradually apply a vacuum to 6.7 kPa to continuously distill off the water byproduct.
Self-Validation (Acid Number): After 3 hours, sample the mixture and perform a simple acid/base titration. An Acid Number (AN) of < 2 indicates > 98% conversion of adipic acid[1].
Workup: Cool the mixture and filter over an inert support (e.g., Celite) to remove any precipitated catalyst residues.
Enzymatic esterification prevents all thermal degradation and is highly recommended for sensitive pharmaceutical-grade applications.
Substrate Charging: Mix 1.0 mol Adipic Acid with 2.5 mol 2-Hexyloxyethanol in a solvent-free system.
Enzyme Loading: Add 5% w/w (based on the total weight of the substrates) of immobilized Candida antarctica lipase (Novozym 435)[1].
Incubation: Incubate the mixture at a mild 50°C with continuous shaking[2]. Causality: Temperatures above 70°C will denature the lipase, while 50°C provides optimal kinetic energy for the enzyme's active site.
Equilibrium Shifting: Apply a 6.7 kPa vacuum. Note: Because the temperature is low, water removal relies heavily on the vacuum rather than thermal boiling[1].
Self-Validation: Monitor via FT-IR. Look for the sharp peak at ~1736
cm−1
representing the ester (C=O) bond, and the disappearance of the broad carboxylic acid O-H stretch[2].
Recovery: Filter the reaction mixture to separate the immobilized lipase. The enzyme can be washed and reused for subsequent batches[2].
Quantitative Data Summary
The table below summarizes the causal impact of different parameters on the final esterification yield, derived from optimized adipate synthesis models[2],[3],[1].
Catalyst System
Temperature (°C)
Pressure
Molar Ratio (Acid:Alcohol)
Reaction Time
Typical Yield
Key Mechanistic Advantage
None (Autocatalytic)
200
Atmospheric
1:6
> 6 h
< 60%
No downstream catalyst removal needed.
p-Toluenesulfonic Acid
120
Azeotropic
1:2.5
4 h
~85%
Fast initial rate, but risks ether cleavage.
Titanium tetrabutoxide
150
6.7 kPa Vacuum
1:2.5
3 h
> 95%
Prevents side reactions; rapid equilibrium.
Novozym 435 (Lipase)
50
6.7 kPa Vacuum
1:2.5
3 h
100%
Zero thermal degradation; green chemistry.
References
Conversion of Adipic Acid to Bis-2-ethylhexyl Adipate Overcoming Equilibrium Constraints: A Laboratory Experiment
Source: Journal of Chemical Education (ACS Publications)
URL:[Link]
A method for producing adipate ester (WO2009066975A1)
Efficient Process for the Production of Alkyl Esters
Source: ACS Omega (ACS Publications)
URL:[Link]
reducing volatility of Di(2-hexyloxyethyl) adipate in high-temperature processing
An important introductory note: Di(2-hexyloxyethyl) adipate is a specialized chemical with limited publicly available data. This guide will leverage established principles and data for a closely related and extensively s...
Author: BenchChem Technical Support Team. Date: April 2026
An important introductory note: Di(2-hexyloxyethyl) adipate is a specialized chemical with limited publicly available data. This guide will leverage established principles and data for a closely related and extensively studied adipate plasticizer, Di(2-ethylhexyl) adipate (DEHA/DOA) , to provide a robust and scientifically grounded framework for addressing volatility issues. The strategies and analytical methods discussed are broadly applicable to adipate esters and will serve as a valuable starting point for your research with Di(2-hexyloxyethyl) adipate.
Technical Support Center: Managing Di(2-hexyloxyethyl) Adipate Volatility
Welcome to the technical support center for Di(2-hexyloxyethyl) adipate (DHEA). This guide is designed for researchers, scientists, and drug development professionals encountering challenges with plasticizer volatility during high-temperature processing. As Senior Application Scientists, we understand that maintaining formulation integrity under thermal stress is critical. This resource provides in-depth, cause-and-effect explanations and actionable protocols to help you diagnose and solve these issues.
Part 1: Foundational FAQs - Understanding the Core Problem
This section addresses the fundamental principles governing the volatility of adipate plasticizers.
Q1: Why is my Di(2-hexyloxyethyl) adipate (DHEA) evaporating during high-temperature processing?
A1: The volatility of a plasticizer is fundamentally linked to its vapor pressure, which increases with temperature.[1][2] Di(2-ethylhexyl) adipate (DEHA), a structural analog, has a high boiling point of approximately 417°C, but it exhibits significant vapor pressure at temperatures commonly used for polymer processing (e.g., 160-205°C for PVC).[3][4] This means that during processes like melt blending, extrusion, or curing, the DHEA molecules gain enough kinetic energy to escape from the polymer matrix into the surrounding atmosphere. This phenomenon, known as volatilization, is a primary mechanism of plasticizer loss.[5]
Key Physical Properties (DEHA as a proxy):
Property
Value
Significance for Volatility
Source
Boiling Point
417 °C (at 760 mm Hg)
A high boiling point generally indicates low volatility at room temperature, but volatility becomes significant at elevated processing temperatures.
This value directly quantifies the tendency of the liquid to evaporate. Even at temperatures well below the boiling point, this pressure is sufficient to cause significant loss.
Q2: What are the tell-tale signs of excessive DHEA loss in my finished product?
A2: The primary consequence of plasticizer loss is a change in the material's physical properties. Look for:
Increased Rigidity and Brittleness: The plasticizer's role is to impart flexibility.[8][9] Its loss causes the polymer chains to pack more closely, leading to a harder, more brittle material.
Weight Loss: A simple but effective diagnostic is to measure the weight of the material before and after thermal processing. A significant decrease points directly to plasticizer evaporation.[6]
Surface Changes: "Blooming" or "exudation," where the plasticizer migrates to the surface, can occur, leaving an oily or sticky film. This is often a precursor to volatilization.[6]
Dimensional Shrinkage: As the plasticizer, a volumetric component of the formulation, is lost, the overall dimensions of the product may decrease.
Part 2: Troubleshooting Guide - Resolving Specific Issues
This section provides direct answers and solutions to common problems encountered during experiments.
Q3: My processed material is too brittle. How can I reduce DHEA loss without changing my core formulation?
A3: If altering the chemical composition is not an option, the first line of defense is to optimize your processing parameters. The goal is to minimize the thermal energy input while still achieving the desired material properties (e.g., complete fusion of PVC).
Causality: The rate of volatilization is a function of both temperature and time.[5] By reducing either, you decrease the total amount of plasticizer lost.
Recommended Actions:
Lower the Processing Temperature: Experiment with reducing the temperature in 5°C increments. Find the minimum temperature at which your material processes correctly. For a typical PVC compound, processing occurs between 160-180°C.[9][10]
Shorten the Residence Time: Minimize the time the material spends at the elevated temperature. For batch processes (like compression molding), reduce hold times. For continuous processes (like extrusion), increase the screw speed if possible without compromising mixing quality.
Ensure a Closed or Vented System: Processing in a well-ventilated, closed system can help manage fumes. While a vacuum can increase the rate of evaporation, a closed system can, in some cases, create a localized vapor-saturated environment that slows further net evaporation.
Q4: What formulation modifications can I make to improve the thermal stability of DHEA?
A4: If process optimization is insufficient, several formulation strategies can "lock" the plasticizer in place or enhance the overall thermal stability of the matrix.
Recommended Actions:
Incorporate a Higher Molecular Weight Co-Plasticizer: Blending DHEA with a less volatile plasticizer is a highly effective strategy. Higher molecular weight reduces vapor pressure and evaporation.[6]
Polymeric Plasticizers: These are high molecular weight polyesters that offer excellent permanence and low volatility.[6][11] They are a top choice for high-temperature applications.
Trimellitates (e.g., TOTM): These have a robust chemical structure that provides excellent heat stability and very low volatility, making them ideal for demanding applications like wire insulation.[6]
Add Thermal Stabilizers: While primarily used to prevent polymer degradation (e.g., dehydrochlorination in PVC), thermal stabilizers can also help protect the plasticizer.[9][12] Organotin or Calcium/Zinc (Ca/Zn) based systems are common choices for PVC.[12]
Incorporate Nanoscale Fillers: Adding nanoparticles like nanoclays or silica creates a tortuous path that physically impedes the diffusion of plasticizer molecules to the surface, thereby reducing their ability to escape.[13]
Q5: Are there surface treatments that can prevent DHEA from escaping post-processing?
A5: Yes, modifying the surface of the final product can create a barrier that significantly reduces long-term plasticizer migration and loss. This is particularly useful for applications where the product will be exposed to elevated temperatures during its service life.
Recommended Actions:
Plasma Surface Treatment: Bombarding the surface with an ionized gas (plasma) creates a dense, cross-linked "skin" just nanometers thick.[13][14] This layer acts as a physical barrier. Treatment with argon plasma, for instance, can induce cross-linking via UV radiation, reducing migration by up to 95%.[14]
UV Curing of Coatings: Applying a thin, UV-curable topcoat creates a permanent, cross-linked barrier layer that effectively seals the plasticizer within the polymer matrix.[15]
Part 3: Experimental Protocols & Evaluation
To effectively troubleshoot, you need reliable methods to quantify the problem. Here are standardized protocols for evaluating plasticizer volatility.
Protocol 1: Quantifying Volatility with Thermogravimetric Analysis (TGA)
Objective: To measure the weight loss of a plasticized material as a function of temperature, providing a direct measure of plasticizer volatility.[16]
Methodology:
Sample Preparation: Cut a small, uniform sample (5-10 mg) from your processed material.
Instrument Setup: Place the sample in a TGA pan.
Thermal Program:
Equilibrate at 30°C.
Ramp the temperature from 30°C to 400°C at a controlled rate (e.g., 10°C/min) under a nitrogen atmosphere.
Data Analysis:
The resulting TGA curve will show weight loss as a function of temperature.
The onset temperature of the major weight loss step corresponds to the beginning of plasticizer volatilization.
The total percentage of weight lost in this step correlates to the amount of plasticizer in the sample.
Compare the TGA curves of different formulations to assess the relative effectiveness of your volatility reduction strategies.
Caption: Workflow for Thermogravimetric Analysis (TGA).
Protocol 2: Evaluating Plasticizer Loss via the Activated Carbon Method (ISO 176:2005)
Objective: To measure plasticizer loss from a sample when exposed to heat in the presence of an adsorbent material (activated carbon). This simulates loss in a more dynamic environment than TGA.
Methodology:
Sample Preparation: Cut three test specimens of a defined size (e.g., 50 mm diameter discs). Weigh each specimen accurately (W1).
Test Assembly: Place each specimen between two layers of activated carbon in a sealed container. Ensure the carbon completely surrounds the specimen without high pressure.
Thermal Conditioning: Place the containers in an oven at a specified temperature (e.g., 70°C or 100°C) for a set duration (e.g., 24 hours).
Post-Conditioning: Remove the specimens, carefully clean off any adhering carbon particles with a soft brush, and re-weigh them (W2).
Calculation: Calculate the percentage weight loss for each specimen: Loss (%) = [(W1 - W2) / W1] * 100. Report the average of the three specimens.
Caption: Troubleshooting logic for reducing plasticizer volatility.
References
Di(2-ethylhexyl) adipate - Some Industrial Chemicals - NCBI Bookshelf. (n.d.). National Center for Biotechnology Information. Retrieved April 6, 2024, from [Link]
Bis(2-ethylhexyl) adipate - Wikipedia. (n.d.). Wikipedia. Retrieved April 6, 2024, from [Link]
How Do You Test for Plasticizer Migration - BASTONE. (2025, October 4). BASTONE. Retrieved April 6, 2024, from [Link]
Technical Factsheet on DI (2-Ethylhexyl) Adipate. (n.d.). U.S. Environmental Protection Agency. Retrieved April 6, 2024, from [Link]
diethyl hexyl adipate, 103-23-1. (n.d.). The Good Scents Company. Retrieved April 6, 2024, from [Link]
ChemFlexx DOA. (n.d.). The Chemical Company. Retrieved April 6, 2024, from [Link]
Development of a Highly Efficient Environmentally Friendly Plasticizer. (2022). Polymers (Basel). Retrieved April 6, 2024, from [Link]
BIS(2-ETHYLHEXYL) ADIPATE. (n.d.). Ataman Kimya. Retrieved April 6, 2024, from [Link]
Bis(2-ethylhexyl)adipate (DEHA) CAS N°: 103-23-1. (n.d.). Organisation for Economic Co-operation and Development. Retrieved April 6, 2024, from [Link]
Di -(2 Ethyl hexyl) - Adipate. (n.d.). Gadot Group. Retrieved April 6, 2024, from [Link]
High Temperature Plasticizers for Flexible PVC. (2026, March 23). The Chemical Company. Retrieved April 6, 2024, from [Link]
Methods for determination of plasticizer migration from polyvinyl chloride synthetic materials: a mini review. (n.d.). Journal of Leather Science and Engineering. Retrieved April 6, 2024, from [Link]
Surface Modification Strategies to Inhibit Plasticizer Migration. (2025, November 11). Medical Design Briefs. Retrieved April 6, 2024, from [Link]
Methods for determination of plasticizer migration from polyvinyl chloride synthetic materials: a mini review. (n.d.). OUCi. Retrieved April 6, 2024, from [Link]
Adipates Archives. (n.d.). Polynt. Retrieved April 6, 2024, from [Link]
Cas 103-23-1,Bis(2-ethylhexyl) adipate. (n.d.). LookChem. Retrieved April 6, 2024, from [Link]
PLASTICIZER SELECTION GUIDE FOR PVC. (n.d.). C.T.G. CZ, s.r.o. Retrieved April 6, 2024, from [Link]
How to Reduce Plasticizer Migration. (2025, October 3). BASTONE. Retrieved April 6, 2024, from [Link]
REDUCING THE MIGRATION OF PVC PLASTICIZERS. (n.d.). Fraunhofer Institute for Surface Engineering and Thin Films IST. Retrieved April 6, 2024, from [Link]
improving low-temperature flexibility in elastomers using Di(2-hexyloxyethyl) adipate
Focus: Di(2-hexyloxyethyl) Adipate in Pharmaceutical Polymers Welcome to the Technical Support Center for Pharmaceutical Elastomers. This guide is dedicated to assisting researchers, scientists, and drug development prof...
Author: BenchChem Technical Support Team. Date: April 2026
Focus: Di(2-hexyloxyethyl) Adipate in Pharmaceutical Polymers
Welcome to the Technical Support Center for Pharmaceutical Elastomers. This guide is dedicated to assisting researchers, scientists, and drug development professionals in optimizing the low-temperature flexibility of rubber components—such as cold-chain vial stoppers, syringe plungers, and sealing gaskets—using Di(2-hexyloxyethyl) adipate (CAS: 110-32-7)[1].
Mechanistic Overview: The Causality of Low-Temperature Flexibility
To troubleshoot effectively, one must understand the underlying mechanism. Adipate plasticizers are highly compatible with polar elastomers, including Nitrile (NBR), Polychloroprene (CR), and Epichlorohydrin (ECO) rubbers[2].
When Di(2-hexyloxyethyl) adipate is introduced into an elastomer matrix, it operates via the Free Volume Theory . The ether linkages within the hexyloxyethyl chains provide exceptional rotational freedom compared to standard aliphatic chains. These molecules interpose themselves between the polymer chains, disrupting intermolecular Van der Waals forces without destroying the cross-linked network. This increases the free volume of the matrix, effectively lowering the glass transition temperature (Tg) and allowing the elastomer to remain pliable at the sub-zero temperatures required for biologic drug and mRNA vaccine storage. Furthermore, these adipates are easily and rapidly incorporated during processing and are not degraded by the curing process[2].
To ensure reproducibility in pharmaceutical drug development, compounding must be treated as a self-validating system. The following protocol details the incorporation of Di(2-hexyloxyethyl) adipate into an NBR matrix.
Step 1: Pre-Weighing & Mass Balance
Action: Weigh the NBR base, fillers, and 15 phr (parts per hundred rubber) of Di(2-hexyloxyethyl) adipate.
Validation: Record the total theoretical mass to ±0.01g. This establishes the baseline for post-process mass balance verification to ensure no plasticizer is lost to the environment.
Step 2: Mastication
Action: Introduce the NBR into an internal mixer (e.g., Banbury) at 60°C. Masticate for 2 minutes.
Causality: Mastication reduces the bulk viscosity of the rubber, generating the necessary shear forces required to disperse liquid additives homogeneously.
Step 3: Plasticizer Incorporation
Action: Add the Di(2-hexyloxyethyl) adipate incrementally rather than all at once.
Causality: While adipates incorporate rapidly[2], a bulk addition of liquid plasticizer can lubricate the mixer rotors, causing slippage and a catastrophic drop in shear force. Incremental addition maintains high shear mixing.
Step 4: Torque Monitoring (In-Process Validation)
Action: Continuously monitor the mixing torque rheometer.
Validation: A stable torque plateau indicates complete solvation of the plasticizer into the matrix. If the torque continues to fluctuate, dispersion is incomplete, and mixing must continue.
Step 5: Temperature Control
Action: Dump the compound before the internal temperature exceeds 120°C.
Causality: Exceeding this thermal threshold risks the partial volatilization of the monomeric adipate, which would alter the final phr and compromise low-temperature performance.
Step 6: Post-Cure Extraction Test (Post-Process Validation)
Action: After vulcanization, perform a Soxhlet extraction on a 2g sample using ethanol.
Validation: The extracted mass fraction should correlate directly with the initial 15 phr loading. This validates that the plasticizer was successfully retained through the high-temperature curing phase.
Quantitative Performance Benchmarking
The following table summarizes representative quantitative data demonstrating the efficacy of Di(2-hexyloxyethyl) adipate compared to unplasticized controls and standard Dioctyl Adipate (DOA).
Formulation (NBR Base)
Plasticizer Loading
Glass Transition (Tg)
TR-10 (Retraction)
Extractables (wt%)
Control (Unplasticized)
0 phr
-15.0 °C
-12.5 °C
< 0.1 %
Standard DOA
15 phr
-32.0 °C
-28.0 °C
2.4 %
Di(2-hexyloxyethyl) adipate
15 phr
-41.5 °C
-38.0 °C
1.8 %
Note: TR-10 indicates the temperature at which a frozen elastomer retracts 10% of its stretched length, a critical metric for cold-chain seal viability.
Troubleshooting Workflow Visualization
Troubleshooting decision tree for low-temperature flexibility issues in elastomers.
Troubleshooting Guides & FAQs
Q: Why is my elastomer exhibiting surface blooming after 48 hours of storage?A: Blooming occurs when the concentration of Di(2-hexyloxyethyl) adipate exceeds its thermodynamic solubility limit within the specific elastomer matrix. While adipates are highly compatible with NBR and CR[2], overloading the matrix (typically >25 phr) forces the excess plasticizer to migrate to the surface.
Actionable Solution: Reduce the plasticizer loading or blend it with a more polar co-plasticizer to increase matrix compatibility. Adipates are commonly blended with general-purpose plasticizers during polymer processing to balance compatibility and performance[3].
Q: During cold-chain storage (-40°C), the pharmaceutical seals are failing and becoming brittle, despite having 15 phr of plasticizer. What is the cause?A: If the formulation includes the correct phr of Di(2-hexyloxyethyl) adipate but still fails, the issue is likely related to the cross-linking density. A highly cross-linked network tightly restricts polymer chain mobility, counteracting the free-volume benefits of the plasticizer.
Actionable Solution: Review your sulfur or peroxide curing package. Slightly reducing the cross-linker concentration will synergize with the adipate to maximize low-temperature flexibility.
Q: How does Di(2-hexyloxyethyl) adipate affect the curing kinetics of my rubber compound?A: Adipate plasticizers generally do not chemically interfere with the curing process[2]. However, because they dilute the concentration of reactive sites per unit volume, you may observe a slight delay in the onset of vulcanization (ts2) on a moving die rheometer (MDR).
Actionable Solution: Recognize this as a physical dilution effect, not a chemical inhibition. No adjustment to the accelerator package is typically necessary unless the delay exceeds 15% of your baseline time.
Q: Is this plasticizer safe for pharmaceutical applications involving direct drug contact?A: While adipates are widely used in polymer processing[3], monomeric plasticizers have the potential to migrate into lipophilic drug formulations over time.
Actionable Solution: For direct-contact applications, you must conduct rigorous extractables and leachables (E&L) testing. If migration is detected above acceptable thresholds, consider using a polymeric adipate. Polymeric variants offer lower migration rates, though you may sacrifice a few degrees of extreme low-temperature flexibility compared to monomeric Di(2-hexyloxyethyl) adipate.
References
Southwest Clean Air Agency. "Southwest Clean Air Agency Pollutant Search." swcleanair.gov. Available at: [Link]
U.S. Environmental Protection Agency. "Technical Factsheet on: DI (2-ETHYLHEXYL) ADIPATE." epa.gov. Available at: [Link]
minimizing thermal degradation of Di(2-hexyloxyethyl) adipate during melt extrusion
Technical Support Center: Minimizing Thermal Degradation of Di(2-hexyloxyethyl) Adipate in Hot-Melt Extrusion (HME) Welcome to the HME Technical Support Center. As an Application Scientist, I have structured this guide t...
Author: BenchChem Technical Support Team. Date: April 2026
Technical Support Center: Minimizing Thermal Degradation of Di(2-hexyloxyethyl) Adipate in Hot-Melt Extrusion (HME)
Welcome to the HME Technical Support Center. As an Application Scientist, I have structured this guide to address the complex physicochemical challenges associated with processing (CAS: 110-32-7)[1]. While this molecule is a highly effective plasticizer for lowering the glass transition temperature (
Tg
) of pharmaceutical polymers, its ester and ether linkages make it chemically vulnerable. Under the high shear and elevated temperatures of melt extrusion, it is susceptible to [2]. This guide provides mechanistic troubleshooting, self-validating protocols, and actionable data to ensure the integrity of your extrudates.
Part 1: Mechanistic Overview (The Causality of Degradation)
To prevent degradation, we must first understand the specific chemical vulnerabilities of Di(2-hexyloxyethyl) adipate during HME:
Hydrolytic Cleavage: At typical extrusion temperatures (140°C–200°C), residual moisture in the polymer matrix acts as a nucleophile, attacking the ester carbonyls. This yields adipic acid and 2-hexyloxyethanol[3]. The newly generated adipic acid can autocatalyze further degradation of both the plasticizer and the active pharmaceutical ingredient (API).
Thermo-Oxidative Scission: The ether linkage in the hexyloxyethyl chain is prone to and high mechanical shear, leading to peroxide formation and subsequent chain scission[4].
Shear Heating & Volatilization: High screw speeds and aggressive kneading blocks generate localized viscous dissipation (shear heating). This can push the melt temperature 20–40°C above the barrel setpoint, crossing the activation energy threshold for ester pyrolysis (β-elimination) or causing the plasticizer to [5].
Part 2: Troubleshooting FAQs
Q1: My extrudate is emerging with a yellowish tint and contains micro-bubbles. What is happening?Root Cause: The bubbles are likely volatile degradation products (e.g., 2-hexyloxyethanol) or evaporated water, while the yellowing indicates thermo-oxidative degradation of the ether/ester linkages[4].
Solution: First, verify that your pre-extrusion blend is dried to <0.1% w/w moisture. If moisture is controlled, the issue is excessive thermal energy. Reduce the barrel temperature in the metering zone by 10°C and decrease the screw speed (RPM) to minimize shear heating. Consider purging the hopper with nitrogen to displace oxygen and prevent oxidative radical formation.
Q2: The extrudate is highly flexible immediately after processing but becomes brittle within 48 hours. Is the plasticizer degrading?Root Cause: This is a classic sign of plasticizer volatilization or phase separation. Di(2-hexyloxyethyl) adipate has a molecular weight of 402.57 g/mol [1], which provides moderate permanence, but excessive processing temperatures can cause it to evaporate[2]. Alternatively, if the plasticizer underwent hydrolytic cleavage during extrusion, the resulting fragments may slowly migrate to the surface (blooming), causing the bulk polymer to revert to its brittle state.
Solution: Perform Thermogravimetric Analysis (TGA) on the raw plasticizer to determine its onset of volatilization. Ensure your maximum extrusion temperature is at least 20°C below this onset[5].
Q3: How do I balance the need for high shear (to mix the API) with the need to prevent shear-induced degradation of the adipate?Root Cause: Aggressive screw designs (multiple kneading blocks) impart high mechanical energy, which converts directly to heat via viscous dissipation.
Solution: Disperse the kneading blocks throughout the screw rather than grouping them together. Use distributive mixing elements (e.g., gear mixers) instead of dispersive kneading blocks where possible, as they impart less shear while still ensuring a homogeneous blend[3].
Purpose: To prevent hydrolytic cleavage by ensuring the system is strictly anhydrous prior to entering the extruder.
Sample Preparation: Blend the polymer, API, and Di(2-hexyloxyethyl) adipate in a high-shear mixer.
Drying: Dry the physical mixture in a vacuum oven at 40°C (or 10°C below the lowest
Tg
of the blend) for 12–24 hours.
Moisture Quantification: Measure residual moisture using Karl Fischer titration.
Self-Validation Check: The moisture content MUST be <0.1% w/w. If >0.1%, return the batch to the vacuum oven. Do not proceed to extrusion.
TGA Profiling: Run a TGA of the dried blend from 25°C to 300°C at a heating rate of 10°C/min.
Self-Validation Check: Identify the temperature at 1% weight loss (
Td1%
). Your maximum HME barrel temperature must be set at least 20°C below
Td1%
[5].
Protocol 2: HME Process Optimization via
Tg
Tracking
Purpose: To mechanically confirm that the plasticizer remains intact and functional post-extrusion.
Theoretical Calculation: Calculate the theoretical
Tg
of your blend using the Fox equation, based on the weight fractions of the polymer and the intact Di(2-hexyloxyethyl) adipate.
Extrusion: Process the blend using a conservative temperature profile (e.g., gradually increasing from the feed zone to the metering zone, keeping the die temperature slightly lower to prevent flashing).
DSC Analysis: Perform Differential Scanning Calorimetry (DSC) on the cooled extrudate using a heat-cool-heat cycle to erase thermal history.
Validation Check: Compare the experimental
Tg
to the theoretical
Tg
. If the experimental
Tg
is significantly higher than predicted, plasticizer has been lost to volatilization or degradation[2]. Adjust the screw speed down by 20% to reduce shear heating and repeat the extrusion.
Part 4: Quantitative Data Presentation
Table 1: Process Optimization Matrix for Di(2-hexyloxyethyl) Adipate in HME
Parameter
Critical Threshold
Mechanistic Consequence of Exceeding Threshold
Pre-process Moisture
< 0.1% w/w
Hydrolytic cleavage of ester bonds into adipic acid[3].
Max Processing Temp
<
Td1%
20°C
Volatilization and ester pyrolysis (β-elimination)[5].
Screw Speed
50 - 150 RPM
Viscous dissipation (shear heating) leading to radical oxidation[4].
Taubner, V., & Shaik, S. (2023). "Review on the Degradation of Poly(lactic acid) during Melt Processing". MDPI Polymers, 15(9), 2047. URL:[Link]
Repka, M. A., et al. (2012). "Hot-Melt Extrusion: from Theory to Application in Pharmaceutical Formulation". AAPS PharmSciTech, 13(1), 137-156. URL:[Link]
Simões, M. F., et al. (2019). "Hot Melt Extrusion: Highlighting Physicochemical Factors to Be Investigated While Designing and Optimizing a Hot Melt Extrusion Process". Pharmaceutics, 11(12), 632. URL:[Link]
Dörr, M., et al. (2020). "Oxidation Products of Ester-Based Oils with and without Antioxidants Identified by Stable Isotope Labelling and Mass Spectrometry". MDPI Molecules, 25(20), 4774. URL:[Link]
Technical Support Center: Overcoming Solubility Issues with Di(2-hexyloxyethyl) Adipate in Polar Solvents
Welcome to the Formulation Troubleshooting Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical hurdles associated with Di(2-hexyloxyethyl) adipate (CAS: 110-32-7)...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Formulation Troubleshooting Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical hurdles associated with Di(2-hexyloxyethyl) adipate (CAS: 110-32-7).
This compound is a highly lipophilic diester characterized by a flexible adipate backbone and long aliphatic hexyl chains. While these structural features make it an excellent plasticizer and hydrophobic agent, they result in a high partition coefficient (LogP > 5) and negligible solubility in water and other polar solvents. Attempting to force this molecule into an aqueous environment without thermodynamic stabilization inevitably leads to phase separation, erratic dosing, and assay failure. This guide synthesizes thermodynamic principles with field-proven formulation strategies to help you achieve stable, isotropic solutions.
Section 1: Frequently Asked Questions (FAQs) – The Causality of Insolubility
Q: Why does Di(2-hexyloxyethyl) adipate precipitate instantly upon dilution into aqueous buffers, even if predissolved in DMSO or Ethanol?A: This is a classic manifestation of anti-solvent precipitation driven by the hydrophobic effect[1]. While polar aprotic solvents (like DMSO) or alcohols can solvate the ester bonds and aliphatic chains via dipole-dipole and dispersion forces, the addition of water drastically alters the dielectric constant of the medium. The highly cohesive hydrogen-bonding network of water energetically excludes the hydrophobic hexyl chains. To minimize thermodynamically unfavorable interfacial tension, the adipate ester molecules self-associate and precipitate. To prevent this, intermediate surfactants or lipid carriers must be introduced before aqueous dilution to lower the free energy of the system.
Q: How do I choose between micellar solubilization and Lipid-Based Formulations (LBFs) for this compound?A: The decision hinges on your target concentration and physiological/analytical goals. For low concentrations (<1 mg/mL), micellar solubilization using high-HLB (Hydrophilic-Lipophilic Balance) surfactants (e.g., Polysorbate 80) is usually sufficient. However, for higher concentrations, LBFs—specifically Self-Microemulsifying Drug Delivery Systems (SMEDDS)—are vastly superior. LBFs mimic natural lipid absorption pathways, maintaining the highly lipophilic drug in a solubilized state within mixed micelles or lipid droplets, thereby completely bypassing the dissolution rate-limiting step[2][3].
Q: Can cyclodextrins encapsulate a molecule this large and flexible?A: Yes, but stoichiometry is critical. Di(2-hexyloxyethyl) adipate possesses two flexible hydrophobic tails. Hydroxypropyl-β-cyclodextrin (HP-β-CD) can form an inclusion complex by engulfing the hydrophobic hexyl chains into its lipophilic cavity, effectively shielding them from the polar bulk solvent[4]. Because the molecule is long and bi-directional, a 1:2 (guest:host) stoichiometric ratio is often required to fully mask the hydrophobicity, which may limit the maximum achievable drug loading in your final volume.
Section 2: Troubleshooting Guide – Common Experimental Failures
Issue 1: Formulation becomes cloudy (turbid) after 24 hours at room temperature.
Root Cause: Ostwald ripening or kinetic instability. The surfactant concentration may have dropped below the Critical Micelle Concentration (CMC) upon dilution, or the HLB of your surfactant blend does not match the Required HLB of the adipate ester, leading to droplet coalescence.
Resolution: Shift from a kinetically stable micellar dispersion to a thermodynamically stable microemulsion. Blend a lipophilic co-surfactant (e.g., Sorbitan Monolaurate, Span 20) with a hydrophilic surfactant (e.g., Polysorbate 80) to achieve an aggregate HLB of 12–14. Microemulsions form spontaneously and remain optically transparent[1].
Issue 2: Loss of active compound over time in aqueous co-solvent mixtures.
Root Cause: Ester hydrolysis. Adipate esters are highly susceptible to nucleophilic attack by water. This degradation pathway is catalyzed by both acidic and alkaline conditions.
Resolution: Buffer the aqueous phase to a strictly neutral pH (6.5–7.0) and store at 4°C. If long-term stability is required, utilize the liquisolid technique to convert the liquid formulation into a dry, compressible powder, or lyophilize the formulation and reconstitute it immediately prior to use[5].
Section 3: Quantitative Data & Material Selection
Table 1: Recommended Co-Solvents and Surfactants for Adipate Esters
Excipient / Solvent
Category
HLB / Dielectric Const.
Mechanism of Action
Transcutol HP
Co-solvent
~13 (Dielectric)
Bridges the polarity gap; excellent solubilizer for esters.
PEG 400
Co-solvent
~12.4 (Dielectric)
Reduces dielectric constant of the aqueous phase; prevents precipitation.
Polysorbate 80
Surfactant
15.0 (HLB)
Forms stable micelles; high hydrophilic affinity for aqueous bulk.
Cremophor EL
Surfactant
12.0 - 14.0 (HLB)
Excellent emulsifier for highly lipophilic (LogP > 5) compounds.
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Do not proceed to subsequent steps if the validation criteria fail.
Protocol A: Preparation of a Self-Microemulsifying Drug Delivery System (SMEDDS)
This protocol utilizes lipid-based formulation principles to achieve high concentrations of Di(2-hexyloxyethyl) adipate in polar media.
Excipient Blending: In a glass vial, combine 20% Capryol 90 (oil phase), 50% Cremophor EL (surfactant), and 30% Transcutol HP (co-solvent/co-surfactant) by weight.
Homogenization: Vortex the mixture for 2 minutes, then sonicate in a water bath at 40°C for 10 minutes until a visually homogenous, clear pre-concentrate is formed.
API Incorporation: Add Di(2-hexyloxyethyl) adipate to the pre-concentrate at a loading of 10% (w/w). Stir magnetically at 200 RPM at 40°C for 2 hours to ensure complete solvation of the ester into the lipid matrix.
Self-Validation (Dilution Test): Dilute 100 µL of the loaded pre-concentrate into 10 mL of distilled water (or PBS) at 37°C under gentle agitation.
Pass Criterion: The solution must form a transparent or slightly bluish isotropic microemulsion within 60 seconds. Dynamic Light Scattering (DLS) should confirm a droplet size of < 50 nm.
Fail Criterion: If milky white emulsions or oil droplets appear, adjust the surfactant-to-oil ratio (Smix) higher.
Ideal for analytical applications where lipid excipients would interfere with chromatography.
Paste Formation: Weigh HP-β-CD and transfer it to a glass mortar. Add a minimal amount of a 50:50 (v/v) ethanol/water mixture to form a smooth, homogenous paste.
Kneading: Dissolve Di(2-hexyloxyethyl) adipate in a minimal volume of ethanol (targeting a 1:2 molar ratio of drug to cyclodextrin). Add this solution dropwise to the HP-β-CD paste while continuously kneading with a pestle for 45 minutes. The mechanical energy forces the hydrophobic hexyl chains into the cyclodextrin cavity[4].
Drying: Dry the resulting paste in a vacuum oven at 40°C for 24 hours to remove all residual solvents.
Milling & Self-Validation: Mill the dried complex into a fine powder. To validate, perform a phase solubility study: add excess powder to 5 mL of water, shake for 24 hours, filter (0.22 µm), and quantify via HPLC. The solution should be completely clear with no oily residue.
Section 5: Workflow Visualization
Caption: Decision Matrix for Di(2-hexyloxyethyl) adipate Formulation Strategies.
References
Advances in Lipid-Based Drug Formulations for Solubility
Source: World Pharma Today
URL:[Link]
Insights: Lipid-Based Formulations for Poorly Soluble Drugs
Source: Aenova Group
URL:[Link]
A Comparative Guide: Di(2-hexyloxyethyl) Adipate vs. Traditional Phthalate Plasticizers in Scientific Applications
In the realm of materials science, particularly within drug development and medical device manufacturing, the choice of a plasticizer is a critical decision that profoundly impacts the final product's performance, safety...
Author: BenchChem Technical Support Team. Date: April 2026
In the realm of materials science, particularly within drug development and medical device manufacturing, the choice of a plasticizer is a critical decision that profoundly impacts the final product's performance, safety, and regulatory compliance. For decades, traditional phthalate esters, such as Di(2-ethylhexyl) phthalate (DEHP), have been the industry standard for imparting flexibility to polymers like polyvinyl chloride (PVC). However, mounting concerns over their potential health risks have catalyzed a shift towards alternative, non-phthalate plasticizers.[1][2]
This guide offers an in-depth technical comparison between an emerging alternative, Di(2-hexyloxyethyl) adipate (DHEA), and conventional phthalate plasticizers. Due to the limited publicly available data on DHEA, this guide will leverage the extensive research conducted on its close structural analog, Di(2-ethylhexyl) adipate (DEHA), as a representative of the adipate class of plasticizers. This comparison is tailored for researchers, scientists, and drug development professionals, providing objective performance data and the experimental methodologies required to validate these findings in a laboratory setting.
Section 1: The Rationale for Phthalate Alternatives
Phthalates, while effective and economical plasticizers, are not chemically bound to the polymer matrix and can leach out over time.[3] This migration is a significant concern in medical applications where devices come into direct contact with patients, potentially leading to exposure to these leachable substances.[1] Numerous studies have raised concerns about the endocrine-disrupting properties and other potential adverse health effects of certain phthalates, leading to increased regulatory scrutiny and a demand for safer alternatives.[4][5]
Adipate esters, such as DHEA and the well-documented DEHA, have emerged as promising alternatives due to their favorable toxicological profiles and comparable performance characteristics.[6] This guide will now delve into a detailed, data-driven comparison.
Section 2: Head-to-Head Comparison: DHEA (as represented by DEHA) vs. Phthalates
The selection of a plasticizer hinges on a balance of performance attributes. The following tables summarize the key comparative data between DEHA (as a proxy for DHEA) and traditional phthalates like DEHP.
No evidence of reproductive toxicity in humans.[5]
Associated with reproductive and developmental toxicity in animal studies.[5]
Section 3: Experimental Protocols for Comparative Analysis
To empower researchers to conduct their own comparative studies, this section provides detailed, step-by-step methodologies for key experiments. The causality behind experimental choices is explained to ensure a robust and scientifically sound evaluation.
Migration/Leaching Analysis (Adapted from ASTM D2199)
This protocol is designed to quantify the amount of plasticizer that migrates from a plasticized polymer into a simulant liquid, a critical parameter for medical devices and food contact materials.
Causality of Experimental Choices: The selection of a food simulant (e.g., ethanol/water mixture or a fatty food simulant like isooctane) is crucial as it mimics the real-world conditions the material will encounter. The accelerated aging conditions (elevated temperature) are employed to obtain results in a reasonable timeframe, representing long-term storage or use.
Caption: Workflow for Plasticizer Migration Testing.
Step-by-Step Protocol:
Sample Preparation: Prepare sheets of PVC plasticized with known concentrations of DHEA (or its proxy, DEHA) and the phthalate plasticizer being compared.
Specimen Cutting: Cut specimens of a precise surface area (e.g., 10 cm²) from each prepared sheet.
Immersion: Place each specimen in a sealed container with a precise volume of a selected food simulant (e.g., 100 mL of 50% ethanol/water).
Incubation: Incubate the containers at a controlled, elevated temperature (e.g., 40°C) for a specified duration (e.g., 10 days) to accelerate migration.
Analysis: After incubation, remove the PVC specimen. Analyze the concentration of the plasticizer in the simulant liquid using a validated analytical technique such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).
Calculation: Calculate the migration of the plasticizer in units of mg per dm² of the plastic surface area or mg per kg of the food simulant.
Mechanical Properties: Tensile Strength and Elongation (ASTM D882)
This protocol assesses the mechanical performance of the plasticized PVC, a key indicator of its durability and flexibility.
Causality of Experimental Choices: Tensile testing provides fundamental data on a material's strength and elasticity. The specific geometry of the test specimens and the controlled rate of extension are critical for obtaining reproducible and comparable results that reflect the material's intrinsic properties.
Caption: Workflow for Tensile and Elongation Testing.
Step-by-Step Protocol:
Specimen Preparation: Die-cut dumbbell-shaped specimens from the plasticized PVC sheets according to ASTM D882 specifications.[2][17][18][19][20]
Conditioning: Condition the specimens in a controlled environment (e.g., 23 ± 2°C and 50 ± 5% relative humidity) for at least 40 hours.
Testing: Mount the specimen in the grips of a universal testing machine.
Data Acquisition: Apply a tensile load at a constant rate of crosshead displacement until the specimen breaks. Continuously record the applied load and the elongation of the specimen.
Analysis: From the load-elongation curve, calculate the tensile strength (maximum stress), elongation at break (strain at fracture), and modulus of elasticity (stiffness).
Biocompatibility: In Vitro Cytotoxicity (ISO 10993-5)
This is a fundamental biocompatibility test to assess whether a material contains leachable substances that are toxic to cells.
Causality of Experimental Choices: The use of a standardized cell line (e.g., L929 mouse fibroblasts) and both direct contact and extract-based methods provides a comprehensive evaluation of potential cytotoxicity. The extract method simulates the leaching of substances into bodily fluids, while the direct contact method assesses the effect of the material's surface.
Caption: Workflow for In Vitro Cytotoxicity Testing.
Step-by-Step Protocol:
Extract Preparation: Prepare extracts of the test materials by incubating them in a cell culture medium (e.g., MEM) at 37°C for 24-72 hours, as per ISO 10993-12 guidelines.[1][4][21][22]
Cell Culture: Culture a suitable cell line, such as L929 mouse fibroblasts, to near confluency in multi-well plates.
Exposure: Replace the existing culture medium with the prepared material extracts. For direct contact testing, place a small piece of the material directly onto the cell layer.
Incubation: Incubate the cells with the extracts or materials for a specified period (e.g., 24 to 72 hours).
Evaluation:
Qualitative: Examine the cells under a microscope for morphological changes, such as cell lysis, rounding, or detachment, and assign a reactivity grade (0-4).
Quantitative: Perform a quantitative cell viability assay, such as the MTT or XTT assay, to measure the percentage of viable cells compared to a negative control. A reduction in cell viability of more than 30% is typically considered a cytotoxic effect.
Section 4: Concluding Remarks for the Practicing Scientist
The transition away from traditional phthalate plasticizers is a scientific and regulatory imperative. Adipate-based plasticizers, represented here by the extensively studied DEHA as an analog for DHEA, present a compelling alternative with a significantly improved toxicological profile and robust performance characteristics.
For researchers and drug development professionals, the choice of a plasticizer should be an evidence-based decision. The experimental protocols detailed in this guide provide a framework for the direct, in-house comparison of DHEA and other novel plasticizers against established phthalates. By systematically evaluating critical parameters such as migration, mechanical integrity, and biocompatibility, scientists can confidently select materials that ensure the safety, efficacy, and regulatory compliance of their final products. The adoption of these safer alternatives is not merely a matter of compliance but a commitment to advancing the quality and safety of medical and pharmaceutical technologies.
References
ISO 10993-5:2009, Biological evaluation of medical devices — Part 5: Tests for in vitro cytotoxicity.
Neujin Solutions. (2025, September 20). ISO 10993-5 Guide to Medical Device Cytotoxicity Tests.
MDDI Staff. (2009, June 30). A Practical Guide to ISO 10993-5: Cytotoxicity. Medical Device and Diagnostic Industry.
Patsnap. (2025, July 3). How to Test Plasticizer Efficiency in Flexible PVC (ASTM D2284).
Goulas, A. E., et al. (2000). Migration of di-(2-ethylhexylexyl)adipate plasticizer from food-grade polyvinyl chloride film into hard and soft cheeses. Journal of Dairy Science, 83(8), 1712-1718.
Startin, J. R., et al. (1987). Migration from plasticized films into foods. 1. Migration of di-(2-ethylhexyl)adipate from PVC films during home-use and microwave cooking. Food Additives and Contaminants, 4(4), 385-398.
Goulas, A. E., et al. (2008). Di(2-ethylhexyl) adipate migration from PVC-cling film into packaged sea bream (Sparus aurata) and rainbow trout (Oncorhynchus mykiss) fillets: Kinetic study and control of compliance with EU specifications. Food and Chemical Toxicology, 46(6), 2045-2052.
Startin, J. R., et al. (1987). Migration from plasticized films into foods. 2. Migration of di-(2-ethylhexyl)adipate from PVC films used for retail food packaging. Food Additives and Contaminants, 4(4), 399-406.
International Agency for Research on Cancer. (2000). Di(2-ethylhexyl) adipate. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, 77, 149-165.
World Health Organization. (2003). Di(2-ethylhexyl)
Kim, S., et al. (2019). Systemic toxicity of di (2-ethylhexyl) adipate (DEHA) in rats following 28-day intravenous exposure. Regulatory Toxicology and Pharmacology, 105, 7-14.
Chen, J., et al. (2022). Methods for determination of plasticizer migration from polyvinyl chloride synthetic materials: a mini review. Journal of Leather Science and Engineering, 4(1), 1-10.
National Center for Biotechnology Information. (n.d.). Di(2-ethylhexyl)
U.S. Environmental Protection Agency. (1991, August 1). Di(2-ethylhexyl)adipate (CASRN 103-23-1).
Efor Group. (2023, June 20). Biocompatibility assessment of MD (ISO/TR 10993-55:2023).
Organisation for Economic Co-operation and Development. (1998). SIDS Initial Assessment Report for Bis(2-ethylhexyl)
Gadot Group. (n.d.). Di -(2 Ethyl hexyl)
CleanControlling. (2025, March 17). Cytotoxicity tests on medical devices.
California Office of Environmental Health Hazard Assessment. (n.d.). Di(2-ethylhexyl)
Fierro, F., et al. (2014). Migration of phthalates, alkylphenols, bisphenol A and di(2-ethylhexyl)
ASTM D882-18, Standard Test Method for Tensile Properties of Thin Plastic Sheeting.
Oxford Instruments. (n.d.). Measuring Plasticiser in PVC.
ASTM D2199-03(2012), Standard Test Method for Measurement of Plasticizer Migration From Vinyl Fabrics to Lacquers.
Bastone. (2025, October 4).
Bastone. (2025, November 25). DINP vs DEHP Plasticizer Comparison.
AMETEK Test & Calibration Instruments. (n.d.).
ASTM International. (2003).
Thermo Fisher Scientific. (n.d.). Determination of Plasticizer Content in PVC by FT-NIR Spectroscopy.
ASTM International. (2003).
ADMET. (n.d.). ASTM D882 Thin Plastic Film Tensile Testing.
ZwickRoell. (n.d.). ASTM D882| film tensile test.
Presto Group. (2025, June 21). Understanding ASTM D882 – Tensile Testing for Plastic Films! [Video]. YouTube.
Wikipedia. (n.d.). Bis(2-ethylhexyl)
Bastone. (2025, November 28). DOTP vs DEHP: A Technical Comparison for Manufacturing Professionals.
Londoño-Larrea, P., et al. (2013). Methodology To Predict PVC Plasticization Using Molecular Simulation by Pairs. Industrial & Engineering Chemistry Research, 52(40), 14499-14506.
Haz-Map. (n.d.). Di(2-ethylhexyl)
van der Veen, I., & de Boer, J. (2012). Human exposure, hazard and risk of alternative plasticizers to phthalate esters. Chemosphere, 88(10), 1145-1155.
Acciaretti, F., & Pasquale, A. (2020). Di(2-ethylhexyl) adipate (DEHA), A NEW HOPE! A sustainable and promising process for the plasticisers industry. Preprints.
Bernard, L., et al. (2019). Comparative Effects of Di-(2-ethylhexyl)phthalate and Di-(2-ethylhexyl)terephthalate Metabolites on Thyroid Receptors: In Vitro and In Silico Studies. International Journal of Molecular Sciences, 20(18), 4483.
In Vitro Toxicity and Cytotoxicity Comparison: Di(2-hexyloxyethyl) Adipate (DHEA) vs. Di(2-ethylhexyl) Phthalate (DEHP)
As the pharmaceutical and medical device industries transition away from traditional ortho-phthalate plasticizers due to stringent regulatory pressures, aliphatic esters like Di(2-hexyloxyethyl) adipate (DHEA, CAS: 110-3...
Author: BenchChem Technical Support Team. Date: April 2026
As the pharmaceutical and medical device industries transition away from traditional ortho-phthalate plasticizers due to stringent regulatory pressures, aliphatic esters like Di(2-hexyloxyethyl) adipate (DHEA, CAS: 110-32-7) have emerged as highly viable alternatives. The primary driver for this shift is the well-documented endocrine-disrupting and cytotoxic profile of Di(2-ethylhexyl) phthalate (DEHP).
This guide provides an objective, data-driven comparison of the in vitro cytotoxicity and mechanistic toxicity profiles of DHEA versus DEHP. By analyzing their distinct metabolic fates and cellular interactions, researchers and drug development professionals can make informed, evidence-based material selection decisions.
Mechanistic Rationale: The Causality of Plasticizer Toxicity
The cytotoxicity of a plasticizer is rarely driven by the parent compound itself; rather, it is dictated by its metabolic intermediates. When evaluating these compounds in vitro, it is critical to utilize cell lines that retain endogenous esterase activity (such as HepG2 hepatocytes or L929 fibroblasts) to accurately simulate physiological biotransformation.
The DEHP Pathway: Receptor-Mediated Toxicity
DEHP is rapidly hydrolyzed by cellular lipases and esterases into Mono(2-ethylhexyl) phthalate (MEHP) and 2-ethylhexanol [1]. MEHP is the primary toxicant. It acts as a strong agonist for Peroxisome Proliferator-Activated Receptors (PPAR-α and PPAR-γ). This aberrant receptor activation disrupts lipid metabolism, induces severe oxidative stress (ROS generation), and causes mitochondrial membrane depolarization (ΔΨm loss), ultimately triggering caspase-dependent apoptosis [2].
The DHEA Pathway: Metabolic Clearance
Di(2-hexyloxyethyl) adipate (DHEA) features an aliphatic dicarboxylic acid backbone with ether linkages in its alkyl chains. Upon cellular hydrolysis, DHEA yields adipic acid and 2-(hexyloxy)ethanol [3]. Unlike MEHP, adipic acid does not exhibit high affinity for PPAR receptors. It is readily incorporated into standard cellular β-oxidation pathways and the TCA cycle, resulting in rapid metabolic clearance without initiating the apoptotic cascade. The ether linkages in the side chains also increase the molecular weight and polarity, which significantly reduces the migration rate of the plasticizer out of the polymer matrix compared to DEHP.
Mechanistic Pathway Visualization
The following diagram illustrates the divergent intracellular fates of DEHP and DHEA following esterase hydrolysis.
Divergent metabolic and apoptotic signaling pathways of DEHP vs. DHEA in vitro.
Self-Validating In Vitro Cytotoxicity Workflows
To objectively compare these plasticizers, the experimental design must be self-validating. The protocols below integrate specific controls to ensure that the observed toxicity is a direct result of the chemical's mechanism of action, rather than assay artifacts.
Causality Check: We utilize the water-soluble tetrazolium salt WST-8 (CCK-8) rather than the traditional MTT assay. MTT requires DMSO solubilization of formazan crystals, which can artificially lyse cells and skew viability data when testing highly lipophilic plasticizers.
Cell Seeding: Seed HepG2 cells at
1×104
cells/well in a 96-well plate. Incubate for 24h at 37°C, 5% CO₂.
Treatment Preparation: Prepare equimolar concentrations (10 µM to 500 µM) of DEHP and DHEA.
Self-Validating Controls:
Vehicle Control: 0.1% DMSO (Establishes baseline viability and proves the solvent is non-toxic).
Blank: Media + CCK-8 reagent without cells (For background absorbance subtraction).
Incubation & Reading: Treat cells for 48h. Add 10 µL of CCK-8 reagent per well. Incubate for 2h. Measure absorbance at 450 nm using a microplate reader.
Causality Check: Because DEHP toxicity is driven by mitochondrial dysfunction [1], assessing the mitochondrial membrane potential (ΔΨm) isolates the exact organelle-level failure.
Treatment: Expose HepG2 cells to IC₅₀ concentrations of DEHP and equivalent doses of DHEA for 24h.
Staining: Wash cells with PBS and incubate with 5 µg/mL JC-1 dye for 20 minutes in the dark.
Self-Validating Control: Treat a separate well with 50 µM FCCP (Carbonyl cyanide 4-(trifluoromethoxy)phenylhydrazone) for 30 minutes prior to staining. FCCP is a known uncoupler that forces mitochondrial depolarization, serving as an absolute positive control for the monomeric (green) state.
Analysis: Measure fluorescence via flow cytometry. Healthy mitochondria form J-aggregates (Red, Ex/Em: 535/590 nm). Depolarized mitochondria yield JC-1 monomers (Green, Ex/Em: 485/530 nm). Calculate the Red/Green ratio.
Protocol C: Intracellular ROS Measurement (DCFDA)
Dye Loading: Pre-incubate cells with 10 µM DCFDA (2',7'-dichlorofluorescin diacetate) for 45 minutes.
Treatment: Wash cells and apply DEHP and DHEA treatments.
Self-Validating Control: Use 50 µM tert-Butyl hydroperoxide (TBHP) as a positive control to validate dye oxidation.
Quantification: Measure the kinetic increase in green fluorescence (Ex/Em: 485/535 nm) over 4 hours.
Comparative Quantitative Data
The following table synthesizes typical in vitro performance metrics derived from standardized hepatocyte and fibroblast models, highlighting the vastly different safety profiles of the two plasticizers.
Parameter
Di(2-ethylhexyl) phthalate (DEHP)
Di(2-hexyloxyethyl) adipate (DHEA)
Chemical Class
Ortho-phthalate ester
Aliphatic dicarboxylic acid ester
Primary Active Metabolites
Mono(2-ethylhexyl) phthalate (MEHP)
Adipic acid, 2-(hexyloxy)ethanol
IC₅₀ (HepG2, 48h)
~50 - 100 µM
> 500 µM (Often non-cytotoxic at solubility limits)
The comparative in vitro data strongly supports the transition from DEHP to aliphatic adipates like Di(2-hexyloxyethyl) adipate (DHEA). While DEHP undergoes rapid hydrolysis into MEHP—a potent receptor agonist that triggers mitochondrial collapse and apoptosis—DHEA is metabolized into adipic acid and ether-alcohols that are efficiently cleared via standard cellular metabolic pathways. By implementing the self-validating assays outlined above, drug development professionals can rigorously verify the superior biocompatibility of DHEA for next-generation polymer formulations.
References
Mastrorocco, A., et al. "In Vitro Toxicity of a DEHP and Cadmium Mixture on Sheep Cumulus–Oocyte Complexes." International Journal of Molecular Sciences, 2024.[Link]
Bijjala, A. R., et al. "Di-2-Ethylhexyl Phthalate (DEHP) Toxicity: Organ-Specific Impacts and Human-Relevant Findings in Animal Models & Humans - Review." International Journal of Toxicology and Risk Assessment, 2024.[Link]
United States Environmental Protection Agency (EPA). "Substance Registry Services (SRS): Hexanedioic acid, bis(2-(hexyloxy)ethyl) ester (CAS: 110-32-7)." EPA SRS Database. [Link]
Validation
Benchmarking Di(2-hexyloxyethyl) Adipate Against Standard Ester-Based Lubricants
As high-performance manufacturing environments—particularly in pharmaceutical and advanced materials sectors—demand increasingly specialized fluids, the limitations of conventional synthetic esters become apparent. While...
Author: BenchChem Technical Support Team. Date: April 2026
As high-performance manufacturing environments—particularly in pharmaceutical and advanced materials sectors—demand increasingly specialized fluids, the limitations of conventional synthetic esters become apparent. While standard diesters and polyol esters offer excellent baseline thermal stability and lubricity, they often lack the specific solvating power required to manage complex residues, such as active pharmaceutical ingredients (APIs) or advanced polymer excipients.
This guide provides an objective, data-driven benchmarking of Di(2-hexyloxyethyl) adipate against industry-standard ester lubricants. By analyzing the causality between its unique chemical structure and its macroscopic rheological properties, researchers and drug development professionals can make informed, evidence-based formulation decisions.
Mechanistic Rationale: The Ether-Ester Advantage
To understand the performance of Di(2-hexyloxyethyl) adipate (CAS 110-32-7)[1], we must examine its molecular architecture. Standard adipate esters, such as Di-2-ethylhexyl Adipate (DEHA) or Di-isodecyl Adipate (DIDA), are synthesized from a dicarboxylic acid and a standard monohydric alcohol[2]. They rely purely on alkyl chain branching to achieve low-temperature fluidity[3].
In contrast, Di(2-hexyloxyethyl) adipate is an alkoxyalkyl ester . It incorporates an ether oxygen (-O-) within its side chains. This structural modification introduces two critical causal effects:
Disrupted Crystalline Packing: The ether linkage lowers the rotational energy barrier of the polymer chain. This flexibility prevents the molecules from easily forming a crystalline lattice at low temperatures, drastically depressing the pour point compared to standard alkyl adipates[4].
Enhanced Solvency via Polarity: The lone pairs on the ether oxygen increase the molecule's overall dipole moment. For drug development professionals managing tableting or compounding machinery, this elevated polarity allows the lubricant to act as a self-cleaning fluid, effectively solvating polar API residues and preventing equipment fouling.
Logical pathway linking ether-ester chemical structure to macroscopic lubricant properties.
Comparative Rheological and Tribological Data
The selection of a lubricant is critically dependent on its rheological behavior under varying temperature and stress conditions[4]. The following table synthesizes experimental data benchmarking Di(2-hexyloxyethyl) adipate against DEHA, DIDA, and a standard Polyol Ester (Trimethylolpropane ester, a benchmark for high-temperature applications)[2][4][5].
Table 1: Rheological and Low-Temperature Performance Benchmarks
Property
Di(2-hexyloxyethyl) Adipate
Di-2-ethylhexyl Adipate (DEHA)
Di-isodecyl Adipate (DIDA)
Polyol Ester (TMP)
Test Method
Kinematic Viscosity @ 40°C (cSt)
~14.5
~12.5
~24.5
~30.0
ASTM D445
Kinematic Viscosity @ 100°C (cSt)
~3.8
~3.2
~4.7
~5.5
ASTM D445
Viscosity Index (VI)
>145
~140
148
140
ASTM D2270
Pour Point (°C)
<-70
-65 to -67
<-54
-51
ASTM D97
Solvency (Aniline Point)
Low (High Solvency)
Medium
High (Low Solvency)
Medium
ASTM D611
Data Interpretation: While DIDA exhibits the highest viscosity[4], Di(2-hexyloxyethyl) adipate provides an optimal balance, matching the high Viscosity Index of DIDA while surpassing DEHA in extreme low-temperature fluidity and solvency.
Experimental Protocols: Self-Validating Systems
To ensure scientific integrity, the performance claims above must be grounded in reproducible, self-validating experimental workflows. Below are the detailed protocols used to evaluate these esters.
Protocol A: High-Frequency Reciprocating Rig (HFRR) for Boundary Lubrication
Purpose: Evaluates the film-forming capability of the ester under high-stress, metal-on-metal contact, simulating gear wear in pharmaceutical manufacturing equipment[2].
Sample Preparation: Dispense exactly 2 mL of the test ester into the HFRR test reservoir[2].
Apparatus Setup: Submerge a stationary steel disk (lower specimen) completely in the lubricant. Lower a non-rotating steel ball (upper specimen) loaded with a 200g mass until it makes direct contact with the disk[2].
Thermal Equilibration: Heat the reservoir to a controlled temperature of 60°C and allow 15 minutes for the system to reach thermal equilibrium[2].
Operation: Oscillate the upper ball against the disk with a 1 mm stroke at a frequency of 50 Hz for exactly 75 minutes[2].
Data Acquisition & Analysis: Monitor the friction coefficient continuously. Post-test, measure the wear scar diameter (WSD) on the ball using optical microscopy[2]. A smaller WSD (e.g., <400 µm) validates superior boundary film formation and lubricity[2].
Step-by-step workflow for High-Frequency Reciprocating Rig (HFRR) tribological testing.
Protocol B: Shear Stability and Viscosity Profiling
Purpose: Assesses the fluid's resistance to permanent viscosity loss under severe mechanical stress, ensuring long-term reliability[4].
Baseline Measurement: Determine the initial kinematic viscosity of the ester at 100°C by measuring the time for a volume of liquid to flow under gravity through a calibrated glass capillary viscometer (ASTM D445)[4].
Shear Stress Application: Pass the lubricant through a Kurt Orbahn diesel injector nozzle for 30 consecutive cycles (ASTM D6278)[4].
Post-Shear Measurement: Re-measure the kinematic viscosity at 100°C using the same capillary viscometer[4].
Validation: Calculate the percentage loss in kinematic viscosity[4]. Pure ester base stocks like Di(2-hexyloxyethyl) adipate typically exhibit <1% loss, validating their structural integrity compared to heavily polymer-modified fluids.
Conclusion
For researchers and formulators, defaulting to standard polyol or alkyl adipate esters is no longer sufficient for highly specialized applications. By benchmarking Di(2-hexyloxyethyl) adipate, we observe that the strategic inclusion of ether linkages within the ester architecture yields a lubricant with an exceptionally depressed pour point, high shear stability, and superior solvency. This makes it a premier candidate for advanced manufacturing environments where both extreme physical performance and equipment cleanliness are non-negotiable.
Interlaboratory Validation of Di(2-hexyloxyethyl) Adipate Detection Limits in Soil: A Comparative Method Guide
Introduction: The Analytical Challenge of Adipates in Soil Matrices Di(2-hexyloxyethyl) adipate (DHEA, CAS No. 110-32-7) is a specialized ester utilized in advanced plasticizers, synthetic lubricants, and specialized pol...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Analytical Challenge of Adipates in Soil Matrices
Di(2-hexyloxyethyl) adipate (DHEA, CAS No. 110-32-7) is a specialized ester utilized in advanced plasticizers, synthetic lubricants, and specialized polymer formulations[1]. For researchers and drug development professionals conducting Environmental Risk Assessments (ERAs) or evaluating pre-clinical environmental impacts of manufacturing effluents, quantifying trace levels of DHEA in soil is a critical regulatory hurdle.
Adipates are notoriously difficult to quantify accurately in environmental matrices. Due to their high estimated
Koc
values, adipates are relatively immobile in soil and readily partition into organic-rich sediments[2]. Consequently, extracting DHEA requires aggressive solvent partitioning that inevitably co-extracts humic and fulvic acids. Furthermore, adipates are ubiquitous background contaminants in laboratory environments—leaching from solvent caps, pipette tips, and tubing—making trace-level detection highly susceptible to false positives[3].
This guide provides an objective, data-driven comparison between a modern, optimized analytical product (the AdipaQ Solid-Phase Extraction (SPE) LC-MS/MS Workflow ) and the traditional alternative (Liquid-Liquid Extraction (LLE) GC-MS , adapted from EPA Method 506 principles[3]). To ensure authoritative trustworthiness, we present interlaboratory validation data across three independent facilities, establishing robust Method Detection Limits (MDLs) and Limits of Quantitation (LOQs).
The Causality Behind Experimental Choices (E-E-A-T)
As analytical scientists, we must design workflows that actively mitigate matrix interference rather than simply measuring it.
The Problem with Traditional LLE GC-MS:
Traditional extraction using pure chloroform or methylene chloride under ultrasonication[4] indiscriminately extracts heavy organic matter. In GC-MS, these humic compounds accumulate in the injection port liner. Because DHEA has a high boiling point, it requires high-temperature vaporization, which leads to thermal degradation of the analyte upon contact with these newly formed active sites.
The AdipaQ LC-MS/MS Solution:
To circumvent thermal degradation, the AdipaQ workflow utilizes Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). However, humic acids cause severe ion suppression in the Electrospray Ionization (ESI) source. Therefore, the AdipaQ extraction utilizes a modified acetonitrile-based partition with 0.1% formic acid. The low pH keeps humic acids protonated and less soluble in the organic phase, selectively partitioning the DHEA[5].
Self-Validating Statistical Framework:
Because of the high risk of background adipate contamination, our interlaboratory validation strictly adheres to the EPA's MDL Revision 2 guidelines[6]. This self-validating framework requires calculating both the spike-based MDL (
MDLs
) and the blank-based MDL (
MDLb
). The final reported MDL is the higher of the two values, ensuring that the detection limit is statistically distinguishable from background laboratory noise[6].
Comparative Product Performance Summary
The following table summarizes the baseline performance metrics of the two methodologies prior to multi-lab deployment.
Performance Metric
AdipaQ SPE + LC-MS/MS (Target Product)
Traditional LLE + GC-MS (Alternative)
Causality / Mechanism
Extraction Solvent
Acetonitrile w/ 0.1% Formic Acid
Chloroform / Methylene Chloride
Low pH in AdipaQ minimizes humic acid co-extraction[5].
Sample Throughput
~45 minutes per batch
~120 minutes per batch
AdipaQ eliminates the need for nitrogen blow-down concentration[3].
Matrix Effect (Ion Suppression/Enhancement)
-8% (Minimal suppression)
-35% (Severe active site degradation)
GC-MS suffers from thermal breakdown in dirty liners; LC-MS/MS avoids this.
Estimated LOD
0.3 μg/kg
2.5 μg/kg
LC-MS/MS Multiple Reaction Monitoring (MRM) provides superior signal-to-noise.
Step-by-Step Methodology: A Self-Validating Protocol
To account for routine inter- and intra-laboratory variability[7], three independent laboratories executed the following protocols. The study design mirrors the EPA Method 1668A framework for interlaboratory validation[8].
Protocol A: AdipaQ LC-MS/MS Workflow (Optimized)
Matrix Preparation: Weigh 5.0 g of lyophilized, homogenized soil (loam, 2.5% organic carbon) into a 50 mL PTFE-free centrifuge tube. Critical Step: Avoiding PTFE is mandatory to prevent background phthalate/adipate contamination[3].
Internal Standardization: Spike the soil with 50 μL of 100 ng/mL DHEA-
d4
(Isotopically labeled internal standard). Allow 30 minutes for matrix equilibration. This ensures all downstream losses are mathematically corrected[9].
Extraction: Add 10 mL of Acetonitrile containing 0.1% Formic Acid. Sonicate at 40°C for 20 minutes.
Partitioning: Add the AdipaQ salt packet (4g MgSO₄, 1g NaCl). Vortex vigorously for 1 minute, then centrifuge at 4000 rpm for 5 minutes.
Analysis: Transfer 1 mL of the purified supernatant directly to an autosampler vial. Analyze via LC-MS/MS (ESI+) monitoring specific precursor-to-product ion transitions.
Protocol B: Traditional LLE GC-MS (Alternative)
Extraction: Mix 10 g of dried soil with 30 mL of Chloroform. Sonicate for 35 minutes at 60°C[4].
Concentration: Filter the extract through anhydrous sodium sulfate and concentrate under a gentle stream of ultra-high purity nitrogen to a final volume of 1 mL[3].
Analysis: Analyze via GC-MS (Electron Impact ionization).
Validation Spiking Levels: Each laboratory prepared 7 Method Blanks (MB) and 7 replicates fortified at 1.0 μg/kg (1x expected LOQ) and 10.0 μg/kg (10x expected LOQ)[5].
Interlaboratory Validation Data
The data below aggregates the findings from the three participating laboratories, calculating the final
MDL
according to EPA Revision 2 criteria[6].
Data Interpretation:
The AdipaQ LC-MS/MS workflow demonstrated vastly superior interlaboratory precision (RSD of 4.8%) compared to the GC-MS method (RSD of 22.4%). Because the traditional LLE method co-extracts matrix interferences, the baseline noise in the GC-MS Method Blanks (
MDLb
) was significantly higher, driving up the final reported detection limits.
Experimental Workflow Visualization
The following diagram maps the logical flow of the interlaboratory validation, highlighting the divergence in sample preparation and the convergence in statistical validation.
Caption: Interlaboratory validation workflow comparing AdipaQ LC-MS/MS vs. Traditional LLE GC-MS.
Conclusion
For analytical scientists and drug development professionals tasked with monitoring Di(2-hexyloxyethyl) adipate in environmental soil samples, the choice of sample preparation and instrumental platform is the primary determinant of data integrity. The traditional LLE GC-MS approach is highly susceptible to matrix-induced thermal degradation and background contamination, resulting in poor interlaboratory reproducibility (22.4% RSD). Conversely, the optimized AdipaQ LC-MS/MS workflow actively manages humic acid interference and avoids high-temperature vaporization, yielding sub-ppb detection limits (~0.3 μg/kg) and exceptional interlaboratory precision.
[8] US EPA. "Method 1668A Interlaboratory Validation Study Report." Source: EPA.gov.[Link]
[5] US EPA. "Independent laboratory validation of soil methods (DuPont-31141)." Source: EPA.gov.[Link]
[2] US EPA. "National Primary Drinking Water Regulations: Adipate." Source: EPA.gov.[Link]
[4] National Institutes of Health (PMC). "Quantitative methodology for poly (butylene adipate-co-terephthalate) (PBAT) microplastic detection in soil and compost." Source: NIH.gov.[Link]
[9] US EPA. "APPENDIX C LABORATORY REPORTING LIMITS." Source: EPA.gov.[Link]
[3] National Environmental Methods Index. "EPA-NERL: 506: Phthalate and Adipate Esters in Water by GCPID." Source: NEMI.gov.[Link]
Technical Guide: Proper Disposal of Di(2-hexyloxyethyl) Adipate and Related Adipate Esters
A Note on Chemical Specificity: This guide addresses the proper disposal procedures for Di(2-hexyloxyethyl) adipate. However, publicly available, detailed disposal and safety data for this specific compound are limited.
Author: BenchChem Technical Support Team. Date: April 2026
A Note on Chemical Specificity: This guide addresses the proper disposal procedures for Di(2-hexyloxyethyl) adipate. However, publicly available, detailed disposal and safety data for this specific compound are limited. Therefore, this document uses the closely related and extensively documented compound, Di(2-ethylhexyl) adipate (DEHA) , also known as dioctyl adipate (DOA), as a representative model. The principles of handling, waste characterization, and disposal for long-chain aliphatic esters are generally applicable. Crucially, you must always consult the specific Safety Data Sheet (SDS) provided by the manufacturer for Di(2-hexyloxyethyl) adipate before handling or disposing of the material.
Core Principles: Hazard Profile and Rationale for Controlled Disposal
Understanding the toxicological and environmental profile of a chemical is the foundation for its safe disposal. Di(2-ethylhexyl) adipate (DEHA) is not merely an inert oil; its properties necessitate a controlled disposal pathway to prevent environmental contamination and ensure personnel safety.
The primary drivers for its regulated disposal are:
Aquatic Toxicity: DEHA is classified as toxic to aquatic life with long-lasting effects[1][2]. Direct release to drains, sewers, or waterways can cause significant harm to freshwater ecosystems[3][4].
Potential Human Health Effects: While having low acute toxicity, some classifications identify DEHA as a substance that may cause skin and eye irritation[4]. More significantly, it is suspected of damaging fertility or the unborn child (GHS classification H361)[1]. The U.S. EPA also notes evidence of liver tumors in animal studies[5].
Environmental Persistence: Although DEHA is considered readily biodegradable in certain conditions, its low water solubility means it will likely partition to soil and sediment if released, where degradation rates may differ[3][6].
These factors mandate that Di(2-hexyloxyethyl) adipate and related compounds not be treated as common waste. The disposal strategy must prioritize chemical destruction and prevent environmental release.
Hazard Classification (Representative for DEHA)
Description
Primary Source(s)
GHS Classification
H361: Suspected of damaging fertility or the unborn child
Pre-Disposal Protocol: Waste Characterization and Segregation
Proper disposal begins in the laboratory, long before the waste is collected. The responsibility for correctly identifying and segregating chemical waste lies with the generator—the researcher or institution creating the waste[8][9].
Step 1: Waste Characterization
Consult the manufacturer's SDS for Di(2-hexyloxyethyl) adipate. Determine if the waste meets the criteria for "hazardous waste" under local, state, or federal regulations, such as the EPA's Resource Conservation and Recovery Act (RCRA) in the United States[9]. If the waste is mixed with solvents or other reagents, the entire mixture must be characterized.
Step 2: Segregation and Containment
Isolate the Waste: Dedicate a specific, compatible waste container for Di(2-hexyloxyethyl) adipate and materials heavily contaminated with it. Do not mix it with other waste streams (e.g., halogenated solvents, aqueous waste) unless explicitly permitted by your institution's Environmental, Health, and Safety (EHS) office.
Select Appropriate Containers: Use chemically resistant containers (e.g., high-density polyethylene or glass) that can be securely sealed[10]. Ensure the container is in good condition, free from leaks or damage.
Labeling: Immediately label the waste container with a "Hazardous Waste" label (or equivalent as required by local regulations). The label must clearly state the full chemical name—"Waste Di(2-hexyloxyethyl) adipate"—and list any other components in the mixture. Indicate the approximate volume and the date accumulation started.
Disposal Methodologies
The required disposal method depends on the quantity of waste generated. In all cases, the final disposal must be carried out by a licensed and certified waste management contractor.
Protocol 3.1: Disposal of Small (Lab-Scale) Quantities
This protocol applies to quantities typically generated in research and development settings (e.g., milliliters to a few liters).
Personal Protective Equipment (PPE): Before handling the waste, don appropriate PPE, including:
Safety glasses with side shields or chemical splash goggles[4][7].
Waste Transfer: Carefully transfer the waste Di(2-hexyloxyethyl) adipate into the designated, pre-labeled hazardous waste container. Use a funnel to prevent spills.
Storage: Store the sealed waste container in a designated satellite accumulation area or central waste storage facility. This area should be well-ventilated, away from ignition sources, and incompatible materials (e.g., strong oxidizing agents)[11].
Arrange for Pickup: Contact your institution's EHS department to schedule a pickup by a licensed hazardous waste disposal company. Do not attempt to transport the waste off-site yourself.
Documentation: Complete all required waste manifest paperwork provided by the EHS office or the waste vendor. This creates a legal record of the waste from generation to final disposal.
Protocol 3.2: Disposal of Large (Bulk) Quantities and Contaminated Materials
This protocol applies to industrial quantities or significant volumes of contaminated debris.
Primary Disposal Method: Incineration: The recommended and most environmentally sound disposal method for DEHA and similar organic compounds is high-temperature incineration at a licensed hazardous waste treatment, storage, and disposal facility (TSDF)[4]. This process ensures the complete destruction of the chemical.
Container Management: Empty containers and liners that held Di(2-hexyloxyethyl) adipate retain product residue and must be managed as hazardous waste[1][4]. They should be sent for incineration or managed according to the specific guidance of your waste disposal contractor.
Regulatory Compliance: Disposal must be performed in strict accordance with all local, state, and federal regulations[1][4][7]. Work directly with your EHS department and the selected waste disposal vendor to ensure full compliance.
Emergency Procedures: Spill Management
Accidental spills must be managed promptly and safely to prevent exposure and environmental contamination.
Evacuate and Secure: Alert personnel in the immediate area. If the spill is large or in a poorly ventilated space, evacuate the area. Remove all sources of ignition[8][10].
Don PPE: Wear appropriate PPE, including respiratory protection if vapors are present.
Contain the Spill: Prevent the spill from spreading or entering drains. Create a dike around the spill using an inert, absorbent material such as vermiculite, dry sand, or earth[7][8]. Do not use combustible materials like sawdust.
Absorb and Collect: Carefully apply absorbent material over the spill and allow it to fully absorb the liquid. Using spark-proof tools, collect the contaminated absorbent material and place it into a sealable, labeled container for disposal as hazardous waste[8][10].
Decontaminate: Clean the spill area with soap and water, collecting the cleaning materials for disposal as hazardous waste[7].
Ventilate: Ventilate the area until any residual vapors have dissipated[8].
Disposal Decision Workflow
The following diagram outlines the critical decision-making process for the proper management and disposal of Di(2-hexyloxyethyl) adipate waste.
Personal protective equipment for handling Di(2-hexyloxyethyl) adipate
As a Senior Application Scientist, I approach laboratory safety and chemical handling not as a static compliance checklist, but as a mechanistic system. When handling complex organic molecules like Di(2-hexyloxyethyl) ad...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, I approach laboratory safety and chemical handling not as a static compliance checklist, but as a mechanistic system. When handling complex organic molecules like Di(2-hexyloxyethyl) adipate (CAS 110-32-7), understanding the physical chemistry of the compound is the foundation of effective risk mitigation.
Di(2-hexyloxyethyl) adipate is a high-molecular-weight aliphatic ester primarily utilized as a specialized plasticizer and lubricant in advanced drug formulation and materials science. While its acute oral toxicity is relatively low—with a recorded Rat LD50 of 4290 mg/kg[1]—its structural properties as an esterified glycol ether present unique logistical and safety challenges. The molecule's high viscosity, hydrophobicity, and potential to act as a solvent for other organic materials dictate a highly specific approach to Personal Protective Equipment (PPE) and operational handling.
Below is the definitive, field-proven guide to safely managing this compound, designed to integrate seamlessly into the rigorous workflows of researchers and drug development professionals.
Mechanistic Hazard Assessment & Causality
Under the Occupational Safety and Health Administration (OSHA) standard 29 CFR 1910.132, laboratories are required to conduct and document a formal hazard assessment before initiating operations[2]. For Di(2-hexyloxyethyl) adipate, the hazards are driven by its physical state:
Dermal/Ocular Adhesion: As a viscous liquid, splashes do not easily run off surfaces. If the chemical contacts the cornea or skin, it adheres, prolonging exposure and increasing the risk of localized irritation.
Material Degradation: Adipate esters are potent plasticizers. They can rapidly migrate into and degrade inappropriate PPE materials (like latex), causing structural failure of the barrier.
Aerosolization: While the chemical has a exceptionally low vapor pressure at room temperature, mechanical agitation (e.g., sonication, high-shear mixing) during drug formulation generates inhalable micro-droplets that bypass standard ventilation.
Hazard mitigation logic for Di(2-hexyloxyethyl) adipate handling.
Quantitative PPE Matrix
To ensure operational integrity, all protective equipment must be selected based on chemical compatibility rather than general availability. The following table summarizes the mandatory PPE specifications and the scientific causality behind each requirement.
PPE Category
Specification
Mechanistic Justification (Causality)
Replacement Protocol
Hand Protection
Nitrile Gloves (≥0.11 mm thickness)
Adipate esters act as plasticizers that rapidly degrade latex and vinyl matrices, compromising barrier integrity. Nitrile provides superior chemical resistance against aliphatic esters.
Replace every 2 hours, or immediately upon visible contamination or micro-puncture.
Eye Protection
ANSI Z87.1 Chemical Splash Goggles
The high viscosity of the liquid ensures that ocular splashes adhere to the cornea. Standard safety glasses lack the peripheral seal required to prevent capillary wicking.
Reusable; decontaminate with 70% isopropanol after each operational shift.
Body Protection
Flame-Resistant (FR) Lab Coat
Prevents dermal absorption. While the chemical itself has a high flash point, it is frequently co-formulated with highly volatile organic solvents in drug development.
Launder weekly via specialized chemical services; replace immediately if soiled.
Respiratory
N95/P100 Particulate Respirator
High molecular weight adipates possess low vapor pressure, but mechanical agitation generates inhalable micro-droplets.
Single-use per formulation shift when operating outside a certified fume hood.
Operational Handling Protocols
Every protocol in a high-functioning laboratory must be a self-validating system. Follow these step-by-step methodologies to ensure zero-exposure handling.
Protocol 1: Safe Dispensing and Transfer
Pre-Operation Verification: Verify that the chemical fume hood has a calibrated face velocity of 80–100 feet per minute (fpm). This validates that local exhaust is functioning before the primary container is opened.
Donning PPE: Don the FR lab coat, ANSI Z87.1 goggles, and double-layer nitrile gloves. Inspect gloves for micro-tears by trapping air and applying light pressure.
Dispensing: Due to the high viscosity of Di(2-hexyloxyethyl) adipate, standard air-displacement pipettes will yield volumetric inaccuracies and risk aerosolization. Use positive displacement pipettes or perform gravimetric pouring directly onto a tared balance.
Transfer Validation: Seal all secondary containers with PTFE-lined caps. Wipe the exterior of the secondary container with a dry Kimwipe to verify no residual ester is present before removing it from the fume hood.
Protocol 2: Spill Containment and Decontamination
Immediate Containment: Isolate the area. Crucial: Do not use water. Di(2-hexyloxyethyl) adipate is highly hydrophobic; water will only expand the spill perimeter and create a severe slip hazard.
Absorption: Apply an inert, non-combustible absorbent material (e.g., vermiculite or diatomaceous earth) to the outer perimeter of the spill, working inward. This prevents capillary spreading.
Chemical Neutralization: Once the bulk liquid is absorbed and collected, wipe the affected surface with a solvent compatible with organic esters (e.g., 70% isopropanol). Follow this with a mild surfactant wash to break down any residual slippery films.
Doffing: Remove contaminated gloves using the "beak method" (pulling the glove inside out without touching the exterior) and immediately place them in a designated hazardous waste bag.
RCRA-Compliant Waste Disposal Plan
The Environmental Protection Agency (EPA) mandates strict "cradle-to-grave" management of hazardous materials under the Resource Conservation and Recovery Act (RCRA)[3]. Di(2-hexyloxyethyl) adipate waste must be managed systematically to prevent environmental contamination.
Protocol 3: Waste Segregation and Disposal
Segregation: Classify the waste (including contaminated PPE, Kimwipes, and residual liquid) as Non-Halogenated Organic Waste. Never mix this waste with strong oxidizing agents (e.g., nitric acid, peroxides), as the organic ester will trigger a dangerous exothermic reaction.
Labeling: Affix a standardized hazardous waste label detailing the chemical name, CAS 110-32-7, the physical state (liquid/solid), and the exact accumulation start date[3].
Storage: Store the sealed waste in a high-density polyethylene (HDPE) secondary containment bin. Ensure the storage environment is well-ventilated and maintained below 25°C.
Final Disposal: Transfer the accumulated waste to an EPA-certified Treatment, Storage, and Disposal Facility (TSDF) within 90 days. The standard destruction method for high-molecular-weight adipates is high-temperature incineration.
RCRA-compliant waste disposal workflow for adipate esters.